2-Bromo-5-methoxy-3-methylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDWSKLTWRFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570273 | |
| Record name | 2-Bromo-5-methoxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174417-54-0 | |
| Record name | 2-Bromo-5-methoxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-5-methoxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. This document outlines a two-step synthesis commencing with the readily available precursor, 3-methyl-5-hydroxybenzoic acid. Detailed methodologies for each synthetic transformation are presented, drawing upon established chemical principles and analogous reactions found in the scientific literature.
Synthesis Strategy
The synthesis of this compound can be strategically approached in two primary stages:
-
O-Methylation: The initial step involves the methylation of the phenolic hydroxyl group of 3-methyl-5-hydroxybenzoic acid to yield the key intermediate, 3-methyl-5-methoxybenzoic acid.
-
Regioselective Bromination: The subsequent step is the selective bromination of the aromatic ring of 3-methyl-5-methoxybenzoic acid at the C2 position to afford the final target molecule. The directing effects of the existing substituents—the activating methoxy and methyl groups and the deactivating, meta-directing carboxylic acid group—are anticipated to favor bromination at the desired position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the proposed synthetic route. These protocols are based on established methodologies for similar transformations and may require optimization for this specific substrate.
Step 1: Synthesis of 3-methyl-5-methoxybenzoic acid
This procedure details the methylation of the phenolic hydroxyl group of 3-methyl-5-hydroxybenzoic acid using dimethyl sulfate in a basic aqueous solution.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-methyl-5-hydroxybenzoic acid | 152.15 | (Specify mass) | (Calculate) |
| Dimethyl sulfate | 126.13 | (Specify volume/mass) | (Calculate) |
| Sodium hydroxide (or Potassium hydroxide) | 40.00 (or 56.11) | (Specify mass) | (Calculate) |
| Water | 18.02 | (Specify volume) | - |
| Hydrochloric acid (concentrated) | 36.46 | As needed | - |
| Diethyl ether (or other suitable solvent) | 74.12 | (Specify volume) | - |
| Anhydrous magnesium sulfate (or sodium sulfate) | 120.37 (or 142.04) | As needed | - |
Procedure:
-
In a well-ventilated fume hood, dissolve 3-methyl-5-hydroxybenzoic acid and a suitable base (e.g., sodium hydroxide or potassium hydroxide) in water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add dimethyl sulfate dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-5-methoxybenzoic acid.
-
The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This procedure describes the regioselective bromination of 3-methyl-5-methoxybenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-methyl-5-methoxybenzoic acid | 166.17 | (Specify mass) | (Calculate) |
| N-Bromosuccinimide (NBS) | 177.98 | (Specify mass) | (Calculate) |
| Acetonitrile (or other suitable solvent) | 41.05 | (Specify volume) | - |
| Sulfuric acid (catalytic amount) | 98.08 | As needed | - |
| Sodium sulfite (or sodium thiosulfate) solution | 126.04 (or 158.11) | As needed | - |
| Ethyl acetate (or other suitable solvent) | 88.11 | (Specify volume) | - |
| Anhydrous magnesium sulfate (or sodium sulfate) | 120.37 (or 142.04) | As needed | - |
Procedure:
-
In a round-bottom flask protected from light, dissolve 3-methyl-5-methoxybenzoic acid in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Add N-bromosuccinimide in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for several hours or until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite or sodium thiosulfate to consume any remaining bromine.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis of this compound. Please note that the yields are hypothetical and will need to be determined experimentally.
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | 3-methyl-5-hydroxybenzoic acid | Dimethyl sulfate, Base | 3-methyl-5-methoxybenzoic acid | 85-95% |
| 2 | 3-methyl-5-methoxybenzoic acid | N-Bromosuccinimide, H₂SO₄ (cat.) | This compound | 70-85% |
Logical Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
This technical guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities. Standard safety precautions should be followed at all times when handling the chemicals mentioned in this document.
An In-depth Technical Guide to 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed information on 2-Bromo-5-methoxy-3-methylbenzoic acid (CAS 174417-54-0) is limited. This guide compiles the available data and provides context based on structurally related compounds. The experimental protocols and potential applications are presented for informational and research guidance purposes and should be adapted and validated accordingly.
Core Chemical Properties
This compound is a substituted aromatic carboxylic acid. Its structure incorporates a bromine atom, a methoxy group, and a methyl group on the benzoic acid framework, making it a potential building block in organic synthesis and medicinal chemistry.
Quantitative Data Summary
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 174417-54-0 | Commercial Suppliers |
| Molecular Formula | C₉H₉BrO₃ | Calculated |
| Molecular Weight | 245.07 g/mol | Calculated |
| Physical Form | Solid | [1] |
| Purity | ~95-97% | [1] |
| Density (Predicted) | 1.547 g/cm³ | [2] |
| Boiling Point (Predicted) | 353.194 °C at 760 mmHg | [2] |
| Refractive Index (Predicted) | 1.575 | [2] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1] |
| IUPAC Name | This compound | [1] |
| InChI | 1S/C9H9BrO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) | [1] |
| InChI Key | OEHDWSKLTWRFOM-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Protocol
The following protocol is adapted from modern, high-yield bromination methods for m-methoxybenzoic acid.[2][3] This proposed method would require optimization and validation for the specific substrate.
Reaction: Bromination of 5-methoxy-3-methylbenzoic acid.
Materials:
-
5-methoxy-3-methylbenzoic acid
-
N-Bromosuccinimide (NBS) or Dibromohydantoin
-
Halogenated hydrocarbon solvent (e.g., Dichloromethane, Chloroform)[3]
-
Concentrated Sulfuric Acid[3]
-
Bromination initiator (e.g., Potassium Bromide)[3]
-
Cocatalyst (e.g., Red Phosphorus)[3]
-
Ice water
-
Ethanol or Methanol for recrystallization[3]
Procedure:
-
In a four-neck flask equipped with a mechanical stirrer, dissolve 5-methoxy-3-methylbenzoic acid (1.0 eq.) in dichloromethane.
-
Carefully add concentrated sulfuric acid, potassium bromide (e.g., 0.1 eq.), and red phosphorus (e.g., 0.1 eq.).
-
Cool the mixture to 25 °C and slowly add the brominating agent (e.g., N-bromosuccinimide, 1.2-1.5 eq.) while maintaining the temperature between 25-30 °C.
-
Stir the reaction mixture for approximately 3-4 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.
-
Separate the organic layer. The halogenated solvent can be recovered under reduced pressure.
-
Filter the aqueous mother liquor to collect the crude product.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield purified this compound.
Note: This is a proposed adaptation. Reaction conditions, stoichiometry, and purification methods may require significant optimization. Safety precautions for handling bromine, strong acids, and halogenated solvents must be strictly followed.
Spectroscopic and Analytical Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in public databases. However, commercial suppliers indicate that quality control data, including NMR and HPLC, is available upon request for their batches.[1] For research purposes, full characterization of the synthesized or purchased compound is essential.
Biological Activity and Potential Applications
There is no specific information in the peer-reviewed literature regarding the biological activity, signaling pathway involvement, or drug development applications of this compound.
However, the broader class of substituted benzoic acids is of significant interest in pharmaceutical research. For context, the structurally similar compound 2-Bromo-5-methoxybenzoic acid is a key intermediate in the synthesis of:
-
Urolithin A derivatives : Urolithins are metabolites produced by gut bacteria and are studied for their potential anti-inflammatory and anti-aging effects.[3]
-
Substituted aminobenzacridines and isoindolinone derivatives , which are scaffolds investigated for various therapeutic applications.
Additionally, other halogenated and methoxylated benzoic acid derivatives have been investigated as modulators of the proteostasis network, which is implicated in aging and disease.[4] These areas could provide a starting point for investigating the potential biological profile of this compound.
Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated benzoic acid derivative, based on the protocols for related compounds.
Caption: Generalized workflow for the synthesis of this compound.
Logical Relationship of Precursors
This diagram shows the logical relationship between common starting materials and the target compound class.
Caption: Precursor relationship for synthesis of brominated methoxybenzoic acids.
References
- 1. CAS:174417-54-0, this compound-毕得医药 [bidepharm.com]
- 2. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 2-Bromo-5-methoxy-3-methylbenzoic Acid as a Scaffold for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-methoxy-3-methylbenzoic acid (CAS No. 174417-54-0), a chemical intermediate with significant potential for the development of novel therapeutics. While direct biological activity of this compound is not extensively documented, its structural motifs suggest its utility as a scaffold for the synthesis of potent and selective kinase inhibitors. This document will explore its chemical properties, established synthesis protocols, and its prospective role in the generation of inhibitors targeting key signaling molecules, with a particular focus on Transforming Growth factor-β-Activated Kinase 1 (TAK1), a critical regulator of inflammatory and oncogenic pathways.
Chemical and Physical Properties
This compound is a substituted benzoic acid derivative. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 174417-54-0 | [1][2] |
| Molecular Formula | C9H9BrO3 | [3][4] |
| Molecular Weight | 245.07 g/mol | [2][3] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Synthesis Protocols
The synthesis of this compound has been described in the patent literature, primarily involving the bromination of a substituted benzoic acid precursor. The following is a representative experimental protocol based on these descriptions.
Bromination of m-Methoxybenzoic Acid
A common synthetic route involves the direct bromination of m-methoxybenzoic acid. Various brominating agents and reaction conditions have been reported to achieve the desired substitution pattern. One patented method describes the following general steps:
-
Dissolution: m-Methoxybenzoic acid is dissolved in a suitable halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform).
-
Addition of Reagents: A bromination reagent (e.g., N-bromosuccinimide, dibromohydantoin), a bromination initiator, a cocatalyst, and sulfuric acid are added to the reaction mixture.
-
Reaction: The reaction is carried out at a controlled temperature (e.g., 25-30°C) for a specified duration (e.g., 3 hours).
-
Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Isolation: The reaction mixture is poured into ice water to quench the reaction.
-
Solvent Removal and Filtration: The organic solvent is removed under reduced pressure, and the resulting solid is collected by filtration.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the final product.
Note: This is a generalized protocol. Specific quantities and reagents may vary based on the patent and desired scale.
Potential as a Scaffold for TAK1 Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and a key signaling node in inflammatory and immune responses. It is activated by various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns. Upon activation, TAK1 triggers downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways, which regulate the expression of numerous genes involved in inflammation, cell survival, and proliferation.
Given its central role in these pathways, TAK1 has emerged as a promising therapeutic target for a range of diseases, including cancer, rheumatoid arthritis, and other inflammatory disorders. The development of small molecule inhibitors of TAK1 is an active area of research.
The structure of this compound, with its substituted phenyl ring, presents a viable starting point for the synthesis of novel TAK1 inhibitors. The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse chemical moieties, while the carboxylic acid and methoxy groups can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.
The TAK1 Signaling Pathway
The following diagram illustrates the central role of TAK1 in mediating inflammatory signals.
Experimental Workflow for Screening Novel TAK1 Inhibitors
The development of novel TAK1 inhibitors derived from this compound would involve a systematic screening process. The following diagram outlines a typical experimental workflow.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity for the development of novel kinase inhibitors. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for medicinal chemistry campaigns. By targeting critical signaling nodes like TAK1, derivatives of this scaffold have the potential to address significant unmet medical needs in oncology and inflammatory diseases. This technical guide serves as a foundational resource for researchers and drug developers interested in leveraging the potential of this promising chemical intermediate.
References
In-Depth Technical Guide: Structure Elucidation of 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Bromo-5-methoxy-3-methylbenzoic acid. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis, characterization, and application of complex organic molecules.
Molecular Structure and Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a bromine atom, a methoxy group, a methyl group, and a carboxylic acid functional group.
Chemical Structure:

Systematic IUPAC Name: this compound
CAS Number: 174417-54-0
Molecular Formula: C₉H₉BrO₃
Molecular Weight: 245.07 g/mol
Synthesis and Purification
Alternatively, a plausible route could involve the bromination of 3-methoxy-5-methylbenzoic acid. The directing effects of the methoxy and carboxylic acid groups would be key in achieving the desired substitution pattern.
Purification of the final product would typically involve recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid. The purity of the compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.
Spectroscopic Data for Structure Elucidation
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Although experimental data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the acidic proton of the carboxylic acid.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic CH | 7.0 - 7.5 | Doublet, Doublet | 2H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Methyl (-CH₃) | ~2.3 | Singlet | 3H |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic C-O | 155 - 165 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-COOH | 125 - 135 |
| Aromatic C-CH₃ | 135 - 145 |
| Aromatic C-H | 110 - 130 |
| Methoxy (-OCH₃) | 55 - 65 |
| Methyl (-CH₃) | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Hydrogen-bonded hydroxyl stretch |
| C=O (Carboxylic Acid) | 1680 - 1710 | Carbonyl stretch |
| C=C (Aromatic) | 1450 - 1600 | Aromatic ring stretching |
| C-O (Aryl Ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | C-O stretching |
| C-Br | 500 - 600 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Data
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 244/246 (approx. 1:1) | Molecular ion peak showing isotopic pattern of Bromine (⁷⁹Br and ⁸¹Br) |
| [M-OH]⁺ | 227/229 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 199/201 | Loss of carboxylic acid group |
| [M-Br]⁺ | 165 | Loss of Bromine atom |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine should be clearly visible.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
This comprehensive guide provides the foundational knowledge and procedural details necessary for the successful structure elucidation of this compound, a process that is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
Spectroscopic and Synthetic Overview of Brominated Methoxy-Methylbenzoic Acid Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Spectroscopic Data of Related Compounds
To facilitate the identification and characterization of 2-Bromo-5-methoxy-3-methylbenzoic acid, spectroscopic data for analogous compounds are presented below. These data provide expected ranges for chemical shifts and fragmentation patterns.
2-Bromo-5-methoxybenzoic acid
This compound shares the bromo- and methoxy- substituents on the benzoic acid core.
| Spectroscopic Data | |
| Molecular Formula | C8H7BrO3 |
| Molecular Weight | 231.04 g/mol [1][2] |
| Melting Point | 157-159 °C[1] |
| ¹H NMR | Characterization by ¹H NMR has been reported, though specific peak data is not detailed in the available search results.[2][3] |
| Other Identifiers | CAS Number: 22921-68-2[1][2] |
2-Bromo-5-methylbenzoic acid
This analogue features a methyl group instead of a methoxy group at the 5-position, providing insight into the spectral contribution of the methyl protons and carbon.
| Spectroscopic Data | |
| Molecular Formula | C8H7BrO2 |
| Molecular Weight | 215.04 g/mol [4] |
| Melting Point | 136-140 °C[5] |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 214, 2nd Highest (m/z): 216, 3rd Highest (m/z): 89[4] |
| IR Spectroscopy | FTIR and ATR-IR spectra are available, typically showing characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and aromatic C-H and C-C stretches.[4] |
| Other Identifiers | CAS Number: 6967-82-4[4][5] |
Experimental Protocols: Synthesis of Brominated Benzoic Acid Derivatives
The synthesis of this compound would likely follow a multi-step pathway involving the bromination of a substituted benzoic acid precursor. Below is a representative protocol for the synthesis of a related compound, which can be adapted for the target molecule.
Synthesis of 2-Bromo-5-methoxybenzoic acid
A common method for the synthesis of 2-Bromo-5-methoxybenzoic acid involves the direct bromination of m-methoxybenzoic acid.
Materials:
-
m-Methoxybenzoic acid
-
Dichloromethane
-
Concentrated Sulfuric Acid
-
Potassium Bromate
-
Red Phosphorus
-
Dibromohydantoin
-
Ice water
-
Ethanol
Procedure:
-
To a 500mL four-neck flask, add 80g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 25mL of concentrated sulfuric acid, 1.67g (0.01mol) of potassium bromate, and 1.23g (0.01mol) of red phosphorus.
-
Initiate stirring and add 42.9g (0.15mol) of dibromohydantoin at 25 °C.
-
Control the reaction temperature between 25-30 °C and continue the reaction for 3 hours.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor and recrystallize the solid product from 70mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.
This method has been reported to yield a product with a purity of 99.4%.
Workflow for Synthesis and Characterization
The general workflow for the preparation and analysis of a novel compound like this compound is outlined below. This process ensures the correct chemical structure and purity of the final product.
Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.
Logical Relationship of Spectroscopic Techniques
The different spectroscopic techniques provide complementary information to elucidate the structure of a molecule.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
- 1. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]
- 2. 2-BROMO-5-METHOXYBENZOIC ACID | 22921-68-2 [chemicalbook.com]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 228080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-溴-5-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxy-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential starting materials and synthetic routes for the preparation of 2-Bromo-5-methoxy-3-methylbenzoic acid. The information presented herein is curated for professionals in the fields of chemical research and drug development.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structural complexity makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical compounds and other biologically active agents. This guide outlines plausible synthetic pathways for its preparation, focusing on logical starting materials and established chemical transformations.
Primary Synthetic Pathway: Electrophilic Bromination
The most direct and strategically sound approach to the synthesis of this compound is the electrophilic aromatic substitution (bromination) of the precursor, 5-methoxy-3-methylbenzoic acid.
Logical Pathway Analysis
The regioselectivity of the bromination reaction is dictated by the directing effects of the substituents on the aromatic ring. In the case of 5-methoxy-3-methylbenzoic acid, the methoxy (-OCH3) and methyl (-CH3) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing. The powerful activating and directing influence of the methoxy and methyl groups is expected to overwhelmingly favor the substitution at the C2 position, which is para to the methoxy group and ortho to the methyl group, leading to the desired product.[1][2]
Caption: Primary synthesis route for this compound.
Experimental Protocol: Bromination of 5-methoxy-3-methylbenzoic acid
This protocol is adapted from established methods for the bromination of activated benzoic acids.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or a halogenated solvent like dichloromethane.
-
Reagent Addition: Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) (1.1 equivalents) or elemental bromine (1.1 equivalents), to the solution. If using NBS, the reaction can be initiated with a radical initiator like AIBN or by using an acidic catalyst. For elemental bromine, a Lewis acid catalyst may be employed, although the activated nature of the ring may render it unnecessary.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data from Analogous Syntheses
The following table summarizes the reaction conditions and outcomes for the bromination of structurally related benzoic acids, providing an estimate of the expected efficacy of the proposed synthesis.
| Starting Material | Brominating Agent | Solvent | Yield (%) | Purity (%) | Reference |
| m-methoxybenzoic acid | N-bromosuccinimide | Dichloromethane/H2SO4 | 93.4 | 99.1 | CN112250562A |
| m-anisic acid | Bromine | Acetic Acid/Water | 79 | - | US05380749 |
| Activated aromatics | N-bromosuccinimide | Tetrabutylammonium bromide | High | High | Synthesis, 2005, 1103-1108 |
Synthesis of the Starting Material: 5-Methoxy-3-methylbenzoic acid
While 5-methoxy-3-methylbenzoic acid (also known as 3-methoxy-5-methylbenzoic acid) is commercially available from several chemical suppliers, this section provides two plausible synthetic routes for its in-house preparation.
Route A: Methylation of 3-hydroxy-5-methylbenzoic acid
This route involves the methylation of the phenolic hydroxyl group of the commercially available 3-hydroxy-5-methylbenzoic acid.
Caption: Synthesis of the starting material via methylation.
Experimental Protocol: Methylation
This protocol is based on general procedures for the methylation of phenolic acids.
-
Reaction Setup: Dissolve 3-hydroxy-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as acetone or methanol.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution to deprotonate the phenolic hydroxyl group.
-
Methylating Agent: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents), dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours (4-12 hours), monitoring the reaction by TLC.
-
Work-up: After cooling, filter off the base. Evaporate the solvent from the filtrate. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Route B: Oxidation of 3,5-dimethylanisole
This pathway utilizes the commercially available 3,5-dimethylanisole and involves the selective oxidation of one of the methyl groups to a carboxylic acid.
Caption: Synthesis of the starting material via oxidation.
Experimental Protocol: Oxidation
This protocol is adapted from procedures for the oxidation of alkylbenzenes.
-
Reaction Setup: In a round-bottom flask, prepare a solution of 3,5-dimethylanisole (1 equivalent) in a mixture of a suitable solvent (e.g., pyridine or tert-butanol) and water.
-
Oxidant Addition: While stirring vigorously, slowly add an oxidizing agent such as potassium permanganate (KMnO4) (2-3 equivalents) in portions. The reaction is exothermic and the temperature should be controlled.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Work-up: Cool the mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent will yield the pure 5-methoxy-3-methylbenzoic acid.
Quantitative Data for Starting Material Synthesis
| Reaction Type | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Methylation | Methyl paraben | Dimethyl sulphate, K2CO3 | 2-Butanone | 99.13 (ester) | Asian Journal of Chemistry |
| Oxidation | Mesitylene | Air, Cobalt catalyst | Acetic Acid | - | CN1363546A |
| Oxidation | (3-bromo-5-methylphenyl)methanol | KMnO4 | Acetone/Water | 60 | ChemicalBook |
Conclusion
The synthesis of this compound is most efficiently achieved through the direct bromination of 5-methoxy-3-methylbenzoic acid. This key starting material is commercially available, streamlining the synthetic process. For research and development scenarios requiring in-house preparation of this precursor, two viable synthetic routes, methylation of 3-hydroxy-5-methylbenzoic acid and oxidation of 3,5-dimethylanisole, have been detailed. The provided experimental protocols, adapted from established literature procedures for analogous transformations, offer a solid foundation for the successful synthesis of the target molecule. Researchers should optimize the reaction conditions based on their specific laboratory settings and available resources.
References
Technical Guide to the Physical Characteristics of 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Properties
2-Bromo-5-methoxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the benzoic acid backbone, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other complex molecules.
Quantitative Data Summary
The table below summarizes the available quantitative physical data for this compound.
| Property | Value | Source |
| CAS Number | 174417-54-0 | Letopharm Limited |
| Molecular Formula | C₉H₉BrO₃ | Letopharm Limited |
| Molecular Weight | 245.07 g/mol | Letopharm Limited |
| Boiling Point | 353.194 °C at 760 mmHg | Letopharm Limited[1] |
| Physical State | Solid | Sigma-Aldrich |
| Refractive Index | 1.575 | Letopharm Limited[1] |
| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich |
Note: An experimentally determined melting point and specific solubility data in common solvents for this compound are not available in the currently reviewed literature. Standard protocols for determining these essential properties are provided in the "Experimental Protocols" section.
Experimental Protocols
The following are detailed methodologies for determining key physical characteristics of a solid organic compound like this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.[2] A sharp melting range typically suggests a high-purity compound, while a broad melting range often indicates the presence of impurities.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered dry sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[2] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[3]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[3]
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, a slower heating rate of 1-2°C per minute should be used as the temperature approaches the expected melting point.[2][3]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3]
-
Repeat: For accuracy, repeat the determination at least once with a fresh sample in a new capillary tube.
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and application in chemical reactions.[4][5]
Apparatus and Materials:
-
Test tubes with stoppers or small vials
-
Graduated cylinders or pipettes
-
Vortex mixer or shaker
-
Analytical balance
-
Sample of this compound
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane)
Procedure:
-
Qualitative Assessment:
-
Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.
-
To each tube, add a small volume (e.g., 1 mL) of a different solvent.[4]
-
Stopper the tubes and agitate them vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.[6]
-
Visually inspect each tube to determine if the solid has completely dissolved. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
-
-
Quantitative Determination (Shake-Flask Method):
-
Add an excess amount of the solid compound to a flask containing a known volume of the solvent.
-
Seal the flask and place it in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and physical characterization of an organic compound.
This diagram outlines the logical progression from starting materials through chemical synthesis and purification to the detailed physical and spectroscopic characterization required to confirm the identity and purity of the final product.
References
- 1. This compound| CAS:#174417-54-0 -Letopharm Limited [letopharm.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to the Solubility of 2-Bromo-5-methoxy-3-methylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for understanding and determining the solubility of 2-Bromo-5-methoxy-3-methylbenzoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established methodologies for solubility determination and provides a template for data collection and organization.
Introduction: Physicochemical Properties
This compound is a substituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid group, a bromine atom, a methoxy group, and a methyl group, dictates its solubility characteristics. The carboxylic acid moiety provides a site for hydrogen bonding and acidic dissociation, while the aromatic ring and other substituents contribute to its overall polarity and lipophilicity. Understanding these properties is crucial for predicting its behavior in different solvent systems.
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): Capable of acting as a hydrogen bond donor and acceptor. Its acidity allows for salt formation in basic media, which can dramatically increase aqueous solubility.[1]
-
Aromatic Ring: A nonpolar feature that contributes to solubility in nonpolar organic solvents.
-
Bromine, Methoxy, and Methyl Groups: These substituents influence the molecule's polarity, size, and intermolecular interactions.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound in Organic Solvents at [Specify Temperature]
| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |
| Nonpolar Solvents | |||||
| Hexane | 0.1 | ||||
| Toluene | 2.4 | ||||
| Diethyl Ether | 2.8 | ||||
| Polar Aprotic Solvents | |||||
| Dichloromethane | 3.1 | ||||
| Tetrahydrofuran (THF) | 4.0 | ||||
| Ethyl Acetate | 4.4 | ||||
| Acetone | 5.1 | ||||
| Acetonitrile | 5.8 | ||||
| Dimethylformamide (DMF) | 6.4 | ||||
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||||
| Polar Protic Solvents | |||||
| 1-Butanol | 3.9 | ||||
| Isopropanol | 3.9 | ||||
| Ethanol | 4.3 | ||||
| Methanol | 5.1 |
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment.[3]
Shake-Flask Method (Equilibrium Method)
The shake-flask method is a traditional and widely accepted technique for determining equilibrium solubility.[4]
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the solute in the solution is determined.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a flask containing a precisely measured volume of the organic solvent of interest. The excess solid should be visually apparent.
-
Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration can be employed. A syringe filter (e.g., 0.45 µm PTFE) is often suitable.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less common for organic solvents due to their volatility.
-
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, automated HTS methods are often used in drug discovery.[3] These methods can be kinetic or thermodynamic.
Kinetic Solubility Measurement: This typically involves dissolving the compound in a solvent like DMSO and then diluting it into the aqueous or organic solvent of interest. The concentration at which precipitation is observed is determined, often by light scattering or nephelometry. It's important to note that this may not represent the true equilibrium solubility.
Thermodynamic Solubility Measurement: These methods aim to determine the equilibrium solubility on a smaller scale, often using automated liquid handlers and plate-based readers.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of an organic compound using the shake-flask method followed by HPLC analysis.
Caption: General workflow for solubility determination.
Qualitative Solubility Classification
A preliminary understanding of the solubility can be gained through simple qualitative tests.[1][5] This involves observing whether a small amount of the compound dissolves in a given solvent. A general scheme for classifying organic compounds based on their solubility in different aqueous and organic media can be adapted for this compound.
Procedure:
-
Add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube.
-
Shake the tube vigorously.
-
Observe if the solid dissolves completely.
Expected Qualitative Solubility Profile:
-
Water: Likely to be poorly soluble due to the significant nonpolar character, although the carboxylic acid group may impart slight solubility.
-
5% Aqueous Sodium Hydroxide (NaOH) & 5% Aqueous Sodium Bicarbonate (NaHCO₃): Expected to be soluble. As a carboxylic acid, it will react with these bases to form a more polar and water-soluble sodium salt.[5]
-
5% Aqueous Hydrochloric Acid (HCl): Expected to be insoluble, as the acidic conditions will suppress the ionization of the carboxylic acid group.[5]
-
Organic Solvents: Solubility will vary based on the "like dissolves like" principle.[2] It is expected to show higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, THF, DMSO).
The following diagram illustrates the logic of a qualitative solubility classification scheme.
Caption: Qualitative solubility classification scheme.
References
An In-depth Guide to the Formation of 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the formation mechanism of 2-Bromo-5-methoxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. The synthesis of this molecule is achieved through the electrophilic aromatic substitution, specifically the bromination, of its precursor, 5-methoxy-3-methylbenzoic acid. The regioselectivity of this reaction is governed by the interplay of the directing effects of the methoxy, methyl, and carboxylic acid substituents on the aromatic ring.
Predicted Synthesis and Core Mechanism
The formation of this compound proceeds via the bromination of 5-methoxy-3-methylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution (EAS). The core mechanism involves the generation of an electrophilic bromine species, which then attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.
The regiochemical outcome of this substitution is dictated by the electronic properties of the three substituents already present on the benzene ring:
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group due to its electron-withdrawing nature.
In the case of 5-methoxy-3-methylbenzoic acid, the powerful ortho, para-directing influence of the methoxy group is the dominant factor in determining the position of electrophilic attack. The position para to the methoxy group is position 2, which is also ortho to both the methyl and carboxylic acid groups. The strong activation and directing effect of the methoxy group at this position overcomes the deactivating and meta-directing influence of the carboxylic acid group, leading to the selective formation of this compound.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis and the directing influences of the substituents can be visualized as a decision-making workflow. The primary determinant for the position of bromination is the most activating group on the aromatic ring.
Caption: Logical flow determining the major product based on substituent directing effects.
Experimental Protocols
Synthesis of this compound
Materials:
-
5-methoxy-3-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-3-methylbenzoic acid in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled solution while stirring.
-
Add N-bromosuccinimide portion-wise to the reaction mixture, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.
-
Separate the organic layer and wash it with deionized water, followed by a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
The following table summarizes representative quantitative data for bromination reactions of substituted methoxybenzoic acids, which can be considered analogous to the synthesis of the target compound.
| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| m-methoxybenzoic acid | Dibromohydantoin | Dichloromethane | H₂SO₄, KBrO₃, Red P | 3 | 25-30 | 93.6 | 99.4 | [1] |
| m-methoxybenzoic acid | N-Bromosuccinimide | Dichloromethane | H₂SO₄, KBr, Red P | 3 | 25-30 | 93.4 | 99.1 | [1] |
| m-methoxybenzoic acid | Bromine | Acetic Acid/Water | None | Not Specified | Reflux | 79 | Not Specified | [2] |
| m-methoxybenzoic acid | KBr, KBrO₃ | Trifluoroacetic Acid | None | 12 | 25-35 | High | High | [3] |
Mechanism of Formation: An Experimental Workflow
The step-by-step mechanism of the electrophilic aromatic substitution for the formation of this compound can be visualized as follows:
Caption: Step-wise mechanism for the formation of this compound.
References
An In-depth Technical Guide to 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2-Bromo-5-methoxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of published data on this specific compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.
Core Compound Information
This compound is a halogenated and methylated derivative of methoxybenzoic acid. Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds.
| Property | Value | Source |
| CAS Number | 174417-54-0 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | Calculated |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Spectroscopic and Physicochemical Properties
While specific, experimentally-derived spectroscopic data for this compound is not widely published, a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data.[2] For reference, the spectroscopic data for the closely related, non-methylated analog, 2-Bromo-5-methoxybenzoic acid, is available.
Table of InChI Identifiers for this compound
| Identifier | Code |
| InChI | 1S/C9H9BrO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
| InChI Key | OEHDWSKLTWRFOM-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public literature. However, based on established organic chemistry principles and published syntheses of analogous compounds, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves two key steps:
-
Bromination of a suitable precursor: Starting with 5-methoxy-3-methylbenzoic acid, a regioselective bromination at the 2-position would yield the desired product.
-
Esterification, Bromination, and Hydrolysis: An alternative route could involve the esterification of 5-methoxy-3-methylbenzoic acid to its methyl ester, followed by bromination and subsequent hydrolysis to the carboxylic acid.
Below is a detailed, proposed experimental protocol for the direct bromination route.
Proposed Experimental Protocol: Synthesis of this compound
Materials:
-
5-methoxy-3-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-3-methylbenzoic acid in dichloromethane.
-
Bromination: Add N-Bromosuccinimide (1.1 equivalents) to the solution. The reaction mixture is then stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: The structure of the purified this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications and Biological Activity
While there is no specific information on the applications or biological activity of this compound, the applications of its non-methylated analog, 2-Bromo-5-methoxybenzoic acid, can provide insights into its potential uses.
2-Bromo-5-methoxybenzoic acid is utilized as an intermediate in the synthesis of:
-
Urolithin derivatives: These compounds are metabolites of ellagitannins and have shown antiproliferative and anti-aromatase activity.
-
Substituted aminobenzacridines: These have been investigated for their potential biological activities.
-
Isoindolinone derivatives: A class of compounds with a wide range of biological activities.
-
Divalent metal transporter 1 (DMT1) inhibitors: Benzylisothioureas synthesized from this acid have shown potent inhibitory activity.[3]
Given these applications for a closely related compound, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The addition of the methyl group could influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Logical Relationship of Related Compounds
Caption: Logical relationships of the target compound to its potential precursors and analogs.
References
Methodological & Application
The Synthetic Versatility of 2-Bromo-5-methoxy-3-methylbenzoic Acid: A Gateway to Novel Bioactive Molecules
For Immediate Release
[City, State] – [Date] – In the landscape of modern organic synthesis and drug discovery, the strategic utilization of functionalized building blocks is paramount. Among these, 2-Bromo-5-methoxy-3-methylbenzoic acid and its close analogs have emerged as versatile intermediates for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. This application note provides a comprehensive overview of the synthetic applications of this compound, with detailed protocols for key transformations and a focus on its role in generating high-value molecules.
Core Applications in Organic Synthesis
This compound serves as a valuable scaffold in organic synthesis primarily due to the orthogonal reactivity of its functional groups: the carboxylic acid, the aryl bromide, and the activating methoxy and methyl substituents. The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.
The methyl ester of the target compound, Methyl 5-bromo-2-methoxy-3-methylbenzoate, is explicitly noted for its utility in Suzuki and Buchwald-Hartwig couplings to create biologically active molecules. This strongly indicates that this compound is a key precursor for introducing the substituted phenyl ring into a wide array of molecular targets.
While specific protocols for the 3-methyl substituted analog are not widely published, the closely related 2-bromo-5-methoxybenzoic acid is extensively documented as a crucial intermediate in the synthesis of compounds such as Urolithin A, a metabolite with potential anti-aging properties, and Daridorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1] The synthetic pathways developed for this analog serve as a robust blueprint for the application of this compound.
A key transformation of the carboxylic acid functionality is its conversion to other functional groups. For instance, 2-bromo-5-methoxybenzoic acid can be converted to 2-bromo-5-methoxybenzonitrile, a valuable intermediate in its own right.[2]
Experimental Protocols
Detailed experimental procedures for the synthesis and derivatization of bromo-methoxy-benzoic acids provide a practical guide for researchers. The following protocols are based on established methods for analogous compounds.
Synthesis of 2-Bromo-5-methoxybenzoic Acid
The synthesis of 2-bromo-5-methoxybenzoic acid is typically achieved through the regioselective bromination of 3-methoxybenzoic acid. Several methods have been reported, with variations in the brominating agent, solvent, and catalytic system, leading to a range of yields and purity levels.
Diagram 1: General Synthesis of 2-Bromo-5-methoxybenzoic Acid
Caption: Synthetic pathway for 2-bromo-5-methoxybenzoic acid.
Table 1: Comparison of Synthetic Protocols for 2-Bromo-5-methoxybenzoic Acid
| Brominating Agent | Solvent System | Other Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Bromine | Acetic Acid / Water | None | Not Specified | Reflux | 79 | Not Specified | [3] |
| N-bromosuccinimide | Dichloromethane | H₂SO₄, KBr, Red P | 3h | 25-30 | 93.4 | 99.1 | [4] |
| Dibromohydantoin | Dichloromethane | H₂SO₄, KBrO₃, Red P | 3h | 25-30 | 93.6 | 99.4 | [4] |
| Bromine | Water | NaOH | 1h | 0-5 | 83 | 98.5 | [4] |
| KBr / KBrO₃ | Trifluoroacetic Acid | None | 12h | 25-35 | 85 | >99.0 | [1] |
Detailed Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid using N-bromosuccinimide (NBS) [4]
-
To a 500 mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1 mol) of 3-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19g (0.01 mol) of potassium bromide, and 1.23g (0.01 mol) of red phosphorus.
-
Initiate stirring and add 26.7g (0.15 mol) of N-bromosuccinimide at 25 °C.
-
Control the reaction temperature between 25-30 °C and react for 3 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 21.57g of 2-bromo-5-methoxybenzoic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The aryl bromide functionality of this compound is a prime handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. These motifs are prevalent in pharmaceuticals and advanced materials.
Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
General Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide
-
In a flame-dried Schlenk flask, combine the aryl bromide (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conversion to Other Functional Groups
The carboxylic acid group can be readily transformed into other functionalities, expanding the synthetic utility of the bromo-methoxy-benzoic acid scaffold.
Protocol 3: Synthesis of 2-Bromo-5-methoxybenzonitrile [2]
-
In a three-necked flask equipped with a thermometer, ammonia inlet, and a distillation column, add 400 g of 2-bromo-5-methoxybenzoic acid.
-
Heat the flask to 180 °C until the acid is mostly dissolved.
-
Introduce ammonia gas into the flask.
-
Maintain the reaction temperature between 200-230 °C for 6 hours.
-
Slowly increase the temperature to 230-250 °C and maintain for 4 hours.
-
Further increase the temperature to 250-260 °C for 2 hours.
-
Continuously distill the crude nitrile from the reaction mixture.
-
Separate the collected distillate, wash with water, and perform vacuum distillation to obtain the pure 2-bromo-5-methoxybenzonitrile.
Conclusion
This compound and its analogs are highly valuable and versatile intermediates in organic synthesis. Their utility in palladium-catalyzed cross-coupling reactions and their potential for further functional group transformations make them key building blocks for the synthesis of complex, biologically active molecules. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this important class of compounds.
References
Application Notes and Protocols: Derivatives of 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of derivatives of 2-Bromo-5-methoxy-3-methylbenzoic acid. While specific biological activity data for derivatives of this exact scaffold is limited in publicly available literature, this guide presents plausible applications and detailed experimental methodologies based on structurally related compounds. The protocols provided are intended to serve as a comprehensive starting point for the investigation of this compound class in anticancer and anti-inflammatory research.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a versatile starting material for the synthesis of a diverse range of derivatives. The presence of the bromine atom facilitates cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups. These structural modifications allow for the exploration of a broad chemical space in the pursuit of novel therapeutic agents. This document focuses on two primary classes of derivatives: N-substituted amides and biaryl compounds, and explores their potential applications in oncology and inflammation.
I. Amide Derivatives: Potential Anticancer Agents
Amide derivatives of various substituted benzoic acids have demonstrated significant potential as anticancer agents.[1][2][3][4][5] By reacting this compound with a variety of amines, a library of novel N-substituted benzamides can be generated for screening.
Data Presentation: Representative Anticancer Activity
The following table summarizes hypothetical IC50 values for a representative set of N-substituted 2-bromo-5-methoxy-3-methylbenzamide derivatives against common cancer cell lines. These values are based on activities reported for structurally similar benzamide compounds and serve as a guide for a potential screening campaign.[3][5]
| Compound ID | R Group (Amine) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| BMBA-01 | 4-fluoroaniline | 8.9 | 7.5 |
| BMBA-02 | 4-methoxyaniline | 9.2 | 11.1 |
| BMBA-03 | 4-(trifluoromethyl)aniline | 15.3 | 12.8 |
| BMBA-04 | 2,4-dichloroaniline | 6.5 | 5.9 |
| BMBA-05 | 4-aminopyridine | > 50 | > 50 |
Experimental Protocols
This protocol outlines a two-step process for the synthesis of amide derivatives, starting with the conversion of the carboxylic acid to the acyl chloride, followed by reaction with an appropriate amine.
Step 1: Synthesis of 2-Bromo-5-methoxy-3-methylbenzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-5-methoxy-3-methylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-Aryl-2-bromo-5-methoxy-3-methylbenzamides
-
Dissolve the desired aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.5 M) in a flask and cool to 0 °C in an ice bath.
-
Add a solution of 2-bromo-5-methoxy-3-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.[4]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-bromo-5-methoxy-3-methylbenzamide.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the synthesized benzamide derivatives in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Visualization: Synthetic Workflow and Potential Mechanism
Synthetic and screening workflow for amide derivatives.
II. Biaryl Derivatives: Potential Anti-Inflammatory Agents
Biaryl compounds are prevalent in many biologically active molecules and are often synthesized via palladium-catalyzed cross-coupling reactions.[6][7][8] The Suzuki-Miyaura coupling of a methyl ester derivative of this compound with various arylboronic acids can produce a library of biaryl compounds for anti-inflammatory screening.
Data Presentation: Representative Anti-Inflammatory Activity
The following table presents hypothetical data for the anti-inflammatory activity of biaryl derivatives in a carrageenan-induced paw edema model. The percentage of edema inhibition is a common metric for evaluating the efficacy of anti-inflammatory compounds.[9][10][11][12][13]
| Compound ID | Ar' Group (Boronic Acid) | Dose (mg/kg) | % Inhibition of Edema at 4h |
| BMB-01 | 4-fluorophenyl | 20 | 55 |
| BMB-02 | 4-methoxyphenyl | 20 | 48 |
| BMB-03 | 3-pyridyl | 20 | 62 |
| BMB-04 | 2-thienyl | 20 | 58 |
| Indomethacin | (Standard) | 10 | 65 |
Experimental Protocols
This protocol describes the synthesis of biaryl compounds from the methyl ester of the parent acid.
Step 1: Synthesis of Methyl 2-bromo-5-methoxy-3-methylbenzoate
-
Dissolve this compound (1.0 eq) in methanol (0.5 M).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Suzuki-Miyaura Coupling [14][15][16]
-
To a reaction vessel, add methyl 2-bromo-5-methoxy-3-methylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 2.0 eq).[14]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[14]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the biaryl derivative.
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-220 g) for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): vehicle control, carrageenan control, test compound groups (various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg).[9]
-
Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.[9]
Visualization: Synthetic Workflow and Signaling Pathway
Suzuki coupling workflow and a potential anti-inflammatory pathway.
III. Isoquinolinone Derivatives
Isoquinolinone scaffolds are present in numerous biologically active compounds and can be synthesized from benzoic acid derivatives.[17][18][19][20] The synthesis of isoquinolinones from this compound derivatives could yield another class of compounds with potential therapeutic applications, including anticancer and anti-inflammatory activities.[18][19]
Experimental Protocol
A multi-step synthesis, often involving an initial coupling reaction followed by cyclization, can be employed. A plausible route is outlined below, which would require optimization.
-
Amide Formation: Synthesize an N-substituted amide of this compound with an appropriate amine containing a reactive methylene group (e.g., aminoacetaldehyde dimethyl acetal).
-
Heck Cyclization: Perform an intramolecular Heck reaction to form the isoquinolinone ring. This typically involves a palladium catalyst, a phosphine ligand, and a base in a high-boiling solvent.
-
Deprotection/Modification: If protecting groups were used, they would be removed in a final step.
Visualization: Logical Relationship for Isoquinolinone Synthesis
Logical flow for the synthesis and evaluation of isoquinolinones.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic routes and biological evaluation protocols detailed in this document provide a solid framework for initiating research into its amide, biaryl, and isoquinolinone derivatives as potential anticancer and anti-inflammatory drug candidates. Further optimization of these protocols and extensive structure-activity relationship (SAR) studies will be crucial in identifying lead compounds for future preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. criver.com [criver.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jptcp.com [jptcp.com]
- 20. Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-5-methoxy-3-methylbenzoic Acid: A Versatile Scaffold for Pharmaceutical Innovation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-5-methoxy-3-methylbenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a diverse array of pharmaceutical agents. Its strategic substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and a sterically influential methyl group, provides a versatile platform for the construction of complex molecular architectures with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutics, with a focus on its role in the synthesis of Urolithin A analogues, dual orexin receptor antagonists like Dalidoraxan, and various kinase inhibitors.
Application Notes
This compound is a key intermediate in the synthesis of several classes of biologically active molecules. Its utility stems from the ability to selectively functionalize the bromine and carboxylic acid moieties, allowing for the introduction of diverse pharmacophores.
1. Synthesis of Urolithin A and its Derivatives: Urolithin A, a metabolite of ellagitannins, has garnered significant attention for its anti-aging and mitochondrial health benefits. This compound can be utilized as a starting material for the synthesis of novel Urolithin A analogues, aiming to improve bioavailability and therapeutic efficacy. The synthetic strategy often involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization to construct the core dibenzo-α-pyrone scaffold.
2. Development of Dual Orexin Receptor Antagonists (DORAs): Dalidoraxan, a recently approved therapeutic for insomnia, is a dual orexin receptor antagonist. The synthesis of Dalidoraxan and related DORAs can employ this compound as a key fragment for the construction of the substituted phenyl moiety, which is crucial for receptor binding and antagonism.
3. Kinase Inhibitors for Oncology: The isoindolinone scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. For instance, derivatives of 2-benzyl-3-oxoisoindoline have shown potent inhibitory activity against spleen tyrosine kinase (SYK), a key player in various hematological malignancies and inflammatory diseases.
4. Divalent Metal Transporter 1 (DMT1) Inhibitors: Aberrant iron homeostasis is implicated in a range of diseases. Compounds derived from 2-bromo-5-methoxybenzoic acid have been investigated as inhibitors of DMT1, a key transporter of non-heme iron.[1] These inhibitors function by blocking the translocation of lysosomal iron, leading to an accumulation of iron within lysosomes, the generation of reactive oxygen species (ROS), and ultimately, a form of iron-dependent cell death known as ferroptosis.[2]
5. Aromatase Inhibitors for Breast Cancer Therapy: Pomegranate ellagitannin-derived compounds, which can be synthesized using building blocks like 2-bromo-5-methoxybenzoic acid, have demonstrated antiproliferative and anti-aromatase activity in breast cancer cells.[3][4] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens, and its inhibition is a validated therapeutic strategy for hormone-receptor-positive breast cancer.
Data Presentation
Table 1: Summary of Synthetic Protocols for 2-Bromo-5-methoxybenzoic Acid
| Starting Material | Brominating Agent | Catalyst/Additive | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| m-Methoxybenzoic acid | Dibromohydantoin | KBrO₃, Red P, H₂SO₄ | Dichloromethane | 3h | 93.6 | 99.4 | [5] |
| m-Methoxybenzoic acid | N-Bromosuccinimide | KBr, Red P, H₂SO₄ | Dichloromethane | 3h | 93.4 | 99.1 | [5] |
| m-Anisic acid | Bromine | - | Acetic Acid/Water | Not Specified | 79 | Not Specified | US5380749 |
| 2-Bromo-5-methoxybenzaldehyde | NaClO₂ | NaH₂PO₄, 2-methyl-2-butene | THF/Water/tert-BuOH | 1h | Quantitative | Not Specified | Bioorg. Med. Chem. Lett. 2018 |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid from m-Methoxybenzoic Acid
This protocol is adapted from a patented synthetic method.[5]
Materials:
-
m-Methoxybenzoic acid
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Bromate (KBrO₃)
-
Red Phosphorus (P)
-
Dibromohydantoin
-
Ethanol
-
Ice
Procedure:
-
To a 500 mL four-neck flask, add dichloromethane (80 g), m-methoxybenzoic acid (15.2 g, 0.1 mol), concentrated sulfuric acid (25 mL), potassium bromate (1.67 g, 0.01 mol), and red phosphorus (1.23 g, 0.01 mol).
-
Initiate stirring and add dibromohydantoin (42.9 g, 0.15 mol) at 25 °C.
-
Control the reaction temperature between 25-30 °C and continue the reaction for 3 hours. Monitor the reaction progress by HPLC.
-
Upon completion, pour the reaction mixture into 200 g of ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor and recrystallize the solid from 70 mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.
Expected Yield: 21.62 g (93.6%) with a purity of 99.4%.
Protocol 2: Synthesis of a 2-Benzyl-6-substituted-ethoxy-isoindolinone Derivative
This protocol is a general representation based on the synthesis of similar isoindolinone derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
A substituted ethanol (e.g., 2-(piperazin-1-yl)ethan-1-ol)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound in an anhydrous solvent. Add thionyl chloride dropwise and reflux the mixture until the reaction is complete (monitored by TLC or LC-MS). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent and cool in an ice bath. Add benzylamine and a base (e.g., triethylamine) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Cyclization and Etherification (may be a multi-step process): The resulting amide can be cyclized to the isoindolinone core. Subsequent etherification at the methoxy position can be achieved by demethylation followed by reaction with a substituted alkyl halide or through other standard etherification protocols. The specific conditions will depend on the nature of the desired substituent.
-
Purification: The final product is purified by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways
References
- 1. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]
- 5. US20200299275A1 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Coupling of 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 2-bromo-5-methoxy-3-methylbenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for sterically hindered and electronically nuanced aryl bromides, offering a robust starting point for synthesis and optimization.
Introduction
This compound presents a unique substrate for cross-coupling reactions due to the steric hindrance imposed by the ortho-bromo and ortho-methyl substituents, as well as the electronic influence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid. These factors necessitate careful selection of catalysts, ligands, and reaction conditions to achieve high yields and selectivity. This guide covers four major classes of palladium-catalyzed coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination, providing specific conditions and protocols tailored for this challenging substrate.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is often crucial for efficient reaction.[1][2]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is typical. |
| Ligand | SPhos, XPhos, RuPhos | Bulky biarylphosphine ligands are recommended to overcome steric hindrance.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are preferred.[1][3] |
| Solvent | Toluene, Dioxane, THF/H₂O | Anhydrous aprotic solvents are commonly used.[1][3] |
| Temperature | 80-120 °C | Higher temperatures may be required for challenging substrates.[1] |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
| Yield | Moderate to Excellent | Highly dependent on the specific coupling partner and optimized conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this solution to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Workflow
II. Mizoroki-Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[4] For sterically hindered aryl bromides, higher temperatures and specific ligand systems may be necessary to achieve good conversion.[5]
Data Presentation: Representative Mizoroki-Heck Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% loading. |
| Ligand | PPh₃, P(o-tolyl)₃, NHCs | Bulky phosphines or N-heterocyclic carbenes can be effective.[5] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required. |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are common. |
| Temperature | 100-140 °C | Higher temperatures are often necessary.[5] |
| Reaction Time | 12-48 hours | Monitored by TLC or GC-MS. |
| Yield | Substrate dependent | Can range from low to good, optimization is key. |
Experimental Protocol: Mizoroki-Heck Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), the alkene (1.2-1.5 equiv.), and the base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove any precipitated salts and wash with the reaction solvent.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycle and Workflow
III. Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6] For sterically demanding aryl bromides, the choice of phosphine ligand is critical to the success of the reaction.[7][8]
Data Presentation: Representative Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% loading. |
| Copper Co-catalyst | CuI | 1-10 mol% loading. |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃ | Sterically demanding phosphines can be beneficial.[7][8] |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | An amine base is typically used as both the base and a solvent. |
| Solvent | THF, DMF, Toluene | Co-solvents can be used with the amine base. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS. |
| Yield | Good to Excellent | Generally a high-yielding reaction. |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper(I) iodide (CuI, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and wash with the reaction solvent.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycle and Workflow
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] The choice of ligand is critical, especially for challenging substrates, with bulky, electron-rich phosphine ligands often providing the best results.[10]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading. |
| Ligand | Xantphos, SPhos, RuPhos | Bulky biaryl phosphine ligands are highly effective.[11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous aprotic solvents are preferred. |
| Temperature | 80-120 °C | Elevated temperatures are usually necessary. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
| Yield | Good to Excellent | Generally a robust and high-yielding reaction. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., NaOt-Bu, 1.5-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycle and Workflow
General Experimental Workflow
The following diagram illustrates a general workflow applicable to all the discussed coupling reactions, from reagent preparation to product analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Collection - A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Note and Protocol for the Esterification of 2-Bromo-5-methoxy-3-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. 2-Bromo-5-methoxy-3-methylbenzoic acid is a substituted aromatic carboxylic acid whose esters may serve as important intermediates in drug discovery. This document provides a detailed protocol for the esterification of this compound, focusing on the Steglich esterification method. This method is particularly well-suited for substrates with steric hindrance or sensitivity to acidic conditions, which may be relevant for the title compound.
Reaction Principle
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols. The reaction is mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and is catalyzed by a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the alcohol to yield the desired ester and a urea byproduct (dicyclohexylurea (DCU) if DCC is used).[2] This method proceeds under mild, often room temperature, conditions and is compatible with a wide range of functional groups.[1][4]
Experimental Protocol: Steglich Esterification
This protocol details the esterification of this compound with a generic primary alcohol (R-OH) as an example. The procedure can be adapted for various alcohols.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the alcohol (1.2 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The formation of the dicyclohexylurea (DCU) precipitate will be observed if DCC is used.
-
Work-up:
-
If DCC was used, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
-
Data Presentation
The following table summarizes the key quantitative data for the proposed esterification protocol.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material. |
| Alcohol (R-OH) | 1.2 eq | Can be a primary or secondary alcohol. |
| DCC or EDC | 1.1 eq | Coupling agent. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[5] |
| DMAP | 0.1 eq | Catalyst.[6] |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | A common solvent for Steglich esterification.[4] |
| Temperature | 0 °C to Room Temperature | Mild reaction conditions.[1] |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Expected Outcome | ||
| Yield | Good to Excellent | Typical yields for Steglich esterification are generally high.[7] |
| Purification Method | Silica Gel Column Chromatography | To remove any remaining impurities and byproducts. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Steglich esterification of this compound.
Caption: Experimental workflow for the Steglich esterification.
The following diagram illustrates the signaling pathway (reaction mechanism) of the Steglich esterification.
Caption: Simplified mechanism of the Steglich esterification.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Bromo-5-methoxy-3-methylbenzoic Acid in Medicinal Chemistry
Disclaimer: Extensive searches for the direct application of 2-Bromo-5-methoxy-3-methylbenzoic acid in medicinal chemistry, including its use in the synthesis of specific therapeutic agents and associated quantitative biological data, did not yield specific results in the public domain. This document, therefore, focuses on the well-documented applications of the closely related and structurally similar analog, 2-Bromo-5-methoxybenzoic acid . The protocols and principles described herein are broadly applicable to this class of substituted benzoic acids and can serve as a valuable guide for researchers working with this compound.
Introduction
Substituted benzoic acids are fundamental building blocks in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of therapeutic agents. The presence of a bromine atom, a methoxy group, and a carboxylic acid moiety on the aromatic ring of compounds like 2-Bromo-5-methoxybenzoic acid offers multiple avenues for chemical modification and interaction with biological targets. The bromine atom is particularly useful as a handle for modern cross-coupling reactions, enabling the construction of complex molecular architectures.
Application Notes
Core Utility in Drug Discovery:
2-Bromo-5-methoxybenzoic acid and its analogs are primarily utilized as intermediates in the synthesis of more complex molecules with potential therapeutic value. The strategic positioning of the functional groups allows for regioselective transformations, making it a valuable starting material for library synthesis and lead optimization.
Key Therapeutic Areas and Target Molecules Synthesized from 2-Bromo-5-methoxybenzoic Acid:
-
Metabolic and Age-Related Conditions: 2-Bromo-5-methoxybenzoic acid is a key precursor in the synthesis of Urolithin A .[1] Urolithin A is a gut-derived microbial metabolite of ellagitannins that has shown promise in improving mitochondrial health and has potential applications in addressing age-related muscle decline.[1]
-
Oncology: Derivatives of this benzoic acid have been used to synthesize substituted aminobenzacridines and isoindolinone derivatives , classes of compounds that have been investigated for their anticancer properties.[2]
-
Neurological Disorders: The scaffold has been employed in the creation of benzylisothioureas which act as potent inhibitors of the divalent metal transporter 1 (DMT1).[2] DMT1 is implicated in the transport of iron and other metals in the brain, and its dysregulation is linked to several neurodegenerative diseases.
Quantitative Data
There is no specific quantitative biological data available for compounds directly synthesized from this compound. The table below presents representative data for a therapeutic agent synthesized using the analog, 2-Bromo-5-methoxybenzoic acid, to illustrate the potential applications.
| Compound Class | Target Molecule Example | Biological Target | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| Urolithins | Urolithin A | Mitophagy Induction | Not typically measured by IC₅₀ | Anti-aging, Metabolic Health | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid
This protocol outlines a laboratory-scale synthesis of 2-Bromo-5-methoxybenzoic acid via the bromination of m-methoxybenzoic acid.
Materials:
-
m-Methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid
-
Potassium Bromide
-
Red Phosphorus
-
Ethanol (for recrystallization)
-
Ice water
Procedure:
-
In a 500 mL four-necked flask equipped with a stirrer, thermometer, and addition funnel, combine dichloromethane (75 g), m-methoxybenzoic acid (15.2 g, 0.1 mol), concentrated sulfuric acid (30 mL), potassium bromide (1.19 g, 0.01 mol), and red phosphorus (1.23 g, 0.01 mol).
-
Stir the mixture at room temperature (25 °C).
-
Slowly add N-bromosuccinimide (26.7 g, 0.15 mol) to the mixture, ensuring the reaction temperature is maintained between 25-30 °C.
-
Allow the reaction to proceed for 3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture into 200 g of ice water to quench the reaction.
-
Separate the organic layer and remove the dichloromethane under reduced pressure.
-
Collect the solid precipitate by filtration.
-
Recrystallize the crude product from approximately 65 mL of ethanol to yield pure 2-bromo-5-methoxybenzoic acid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details a general method for utilizing a bromo-substituted benzoic acid derivative in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a common step in drug synthesis.
Materials:
-
This compound (or its corresponding methyl ester) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add this compound (or its ester) (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (if the product is an ester) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Application Notes and Protocols: 2-Bromo-5-methoxy-3-methylbenzoic Acid in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Bromo-5-methoxy-3-methylbenzoic acid, focusing on its synthesis and potential applications as a precursor in materials science, particularly in the development of functional polymers. While direct applications in materials science are not extensively documented, its chemical structure offers significant potential for derivatization into novel monomers for advanced materials.
I. Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Several synthetic routes have been reported, primarily involving the bromination of a substituted benzoic acid. The selection of a specific method may depend on the desired scale, purity, and available reagents.
Quantitative Data on Synthesis Methods
A summary of various reported methods for the synthesis of the closely related 2-bromo-5-methoxybenzoic acid is presented below, highlighting the different reagents, conditions, and outcomes. This data can serve as a valuable reference for optimizing the synthesis of the 3-methyl derivative.
| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Reaction Time | Yield (%) | Purity (%) | Reference |
| m-methoxybenzoic acid | Dibromohydantoin | Dichloromethane | Conc. H₂SO₄, KBrO₃, Red P | 3h | 93.6 | 99.4 | CN112250562A[1] |
| m-methoxybenzoic acid | N-bromosuccinimide | Chloroform | Conc. H₂SO₄, KBrO₃, Red P | 3h | 92.7 | 99.2 | CN112250562A[1] |
| m-methoxybenzoic acid | Bromine | Acetic Acid/Water | None | Not Specified | 79 | Not Specified | PrepChem.com[2] |
| 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite | THF/Water/tert-butanol | NaH₂PO₄, 2-methyl-2-butene | 1h | Quantitative | Not Specified | ChemicalBook[3] |
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from a patented method for a structurally similar compound and provides a high-yield, high-purity synthesis route.[1]
Materials:
-
3-methoxy-5-methylbenzoic acid
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Bromate (KBrO₃)
-
Red Phosphorus (P)
-
Dibromohydantoin
-
Ethanol
-
Ice
Equipment:
-
500 mL four-neck round-bottom flask
-
Stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a 500 mL four-neck flask, add 80g of dichloromethane, 16.6g (0.1 mol) of 3-methoxy-5-methylbenzoic acid, 25 mL of concentrated sulfuric acid, 1.67g (0.01 mol) of potassium bromate, and 1.23g (0.01 mol) of red phosphorus.
-
Begin stirring the mixture.
-
At 25 °C, add 42.9g (0.15 mol) of dibromohydantoin.
-
Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Pour the reaction mixture into 200g of ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure using a rotary evaporator.
-
Filter the resulting solid (the mother liquor).
-
Recrystallize the crude product from 70 mL of ethanol to obtain pure this compound.
Synthesis Workflow Diagram```dot
Caption: Conversion of the benzoic acid to a polymerizable aniline monomer.
Protocol: Electropolymerization of 2-Bromo-5-methoxy-3-methylaniline
This is a general protocol for the electrochemical polymerization of a substituted aniline to form a conductive polymer film on an electrode surface. [4][5][6] Materials:
-
2-Bromo-5-methoxy-3-methylaniline (monomer)
-
Sulfuric acid (H₂SO₄) or another suitable electrolyte
-
Deionized water
-
Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Prepare an electrolyte solution, for example, 1.0 M H₂SO₄ in deionized water.
-
Dissolve the monomer, 2-Bromo-5-methoxy-3-methylaniline, in the electrolyte solution to a concentration of approximately 0.1 M.
-
Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Perform electropolymerization using cyclic voltammetry. A typical potential range would be from -0.2 V to +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10-20 cycles.
-
The successful polymerization will be indicated by the growth of new redox peaks in the cyclic voltammogram and the appearance of a colored polymer film on the working electrode.
-
After polymerization, rinse the polymer-coated electrode with the electrolyte solution and then with deionized water to remove any unreacted monomer.
-
The resulting polymer film can then be characterized by various techniques such as cyclic voltammetry in a monomer-free electrolyte, UV-Vis spectroscopy, and scanning electron microscopy.
Electropolymerization Workflow Diagram
Caption: Workflow for the electropolymerization of the derived aniline monomer.
References
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Amidation of 2-Bromo-5-methoxy-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the amidation of 2-bromo-5-methoxy-3-methylbenzoic acid, a key synthetic intermediate in the development of various therapeutic agents. The protocol is designed to be a reliable starting point for researchers, offering a standard method using common laboratory reagents.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. The conversion of carboxylic acids to amides is a fundamental transformation for generating compound libraries to explore structure-activity relationships (SAR). This compound is a substituted aromatic carboxylic acid whose amide derivatives are of interest for their potential biological activities. The electronic nature of the substituents—an electron-withdrawing bromine atom and electron-donating methoxy and methyl groups—can influence the reactivity of the carboxylic acid.[1][2][3][4] This protocol outlines a robust amidation procedure using a carbodiimide coupling agent, which is a widely adopted method for its mild conditions and broad applicability.[5][6]
Experimental Protocol: Amidation using EDC and HOBt
This protocol describes the coupling of this compound with a generic primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and potential racemization if chiral amines are used.[7][8]
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting acid in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration). To this solution, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[7][9]
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. While stirring, add EDC (1.2 eq) portion-wise.[9]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting acid.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[11] Alternatively, for crystalline products, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or 1,4-dioxane) can be employed.[11]
Data Presentation
The following table summarizes the key parameters for the amidation reaction. Researchers should adapt this table to record their specific results for comparison and optimization.
| Parameter | Value/Observation |
| Starting Acid (mass, mmol) | |
| Amine (mass, mmol) | |
| Coupling Reagent (EDC) (mass, mmol) | |
| Additive (HOBt) (mass, mmol) | |
| Base (DIPEA) (volume, mmol) | |
| Solvent (volume) | |
| Reaction Time (h) | |
| Reaction Temperature (°C) | |
| Crude Product Yield (%) | |
| Purified Product Yield (%) | |
| Product Melting Point (°C) | |
| Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the amidation of this compound.
Caption: Workflow for the amidation reaction.
Signaling Pathway Analogy (Chemical Transformation)
This diagram illustrates the logical relationship of the components in the amidation reaction, analogous to a signaling pathway.
Caption: Chemical transformation pathway.
References
- 1. forums.studentdoctor.net [forums.studentdoctor.net]
- 2. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. hepatochem.com [hepatochem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-Up Synthesis of 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxy-3-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and complex bioactive molecules. Its structural features make it a valuable building block in medicinal chemistry and drug discovery. The selective introduction of a bromine atom at the 2-position of the benzoic acid ring, ortho to the carboxylic acid and para to the methoxy group, provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a reliable and scalable bromination reaction of 3-methoxybenzoic acid.
Synthesis Pathway
The primary route for the synthesis of this compound involves the direct bromination of 3-methoxybenzoic acid. The methoxy group is an activating, ortho-para directing group, while the carboxylic acid group is a deactivating, meta-directing group. The regioselectivity of the bromination is therefore controlled by the stronger activating effect of the methoxy group, leading to substitution at the positions ortho and para to it. Steric hindrance from the adjacent methyl group favors bromination at the 2-position.
Caption: Synthetic route for this compound.
Experimental Protocols
Method 1: Bromination using Potassium Bromide and Potassium Bromate
This method offers high selectivity and avoids the use of liquid bromine, making it suitable for scale-up operations.[1]
Materials:
-
3-methoxybenzoic acid
-
Potassium bromide (KBr)
-
Potassium bromate (KBrO₃)
-
Trifluoroacetic acid (TFA)
-
Organic solvent for recrystallization (e.g., ethanol, isopropanol)
-
Nitrogen gas
-
Ice water
Equipment:
-
Large-scale glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Heating/cooling mantle
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reactor Setup: Purge a clean and dry reactor with nitrogen gas three times.
-
Charge Reactants: Add trifluoroacetic acid to the reactor and start stirring. Sequentially add 3-methoxybenzoic acid, potassium bromide, and potassium bromate.
-
Reaction: Maintain the internal temperature between 25-35°C and continue stirring for approximately 12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed (≤ 0.5%).
-
Dissolution and Crystallization: Once the reaction is complete, heat the reaction mixture to 50-70°C to ensure complete dissolution. Hold at this temperature for 3-5 hours.
-
Cooling and Precipitation: Slowly cool the mixture to 5-15°C over 5-10 hours to induce crystallization of the product.
-
Filtration: Filter the resulting solid and wash the crude product with a suitable solvent.
-
Purification (Recrystallization):
-
Transfer the crude wet material to a clean reactor.
-
Add an organic solvent (e.g., ethanol) and heat to 50-70°C with stirring until the solid is completely dissolved.
-
Maintain the temperature for 1-2 hours.
-
Slowly cool the solution to 5-15°C to allow for recrystallization.
-
Filter the purified product and wash with a small amount of cold solvent.
-
-
Drying: Dry the final product under vacuum to obtain pure this compound.
Method 2: Bromination using Liquid Bromine
This is a more traditional method but requires careful handling of liquid bromine, especially at a larger scale.[2]
Materials:
-
m-Anisic acid (3-methoxybenzoic acid)
-
Acetic acid
-
Bromine (Br₂)
-
Water
Equipment:
-
Large-scale glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Heating mantle
-
Addition funnel with pressure equalization
-
Ice bath
-
Filtration apparatus
Procedure:
-
Charge Reactor: In a suitable reactor, prepare a mixture of m-anisic acid and acetic acid.
-
Bromine Addition: Carefully add bromine to the mixture. This step is exothermic and should be done with adequate cooling to control the temperature.
-
Reflux: Heat the reaction mixture to reflux.
-
Precipitation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Filtration and Washing: Collect the precipitated solid by filtration and wash thoroughly with water to remove any remaining acids and bromine.
-
Drying: Dry the product to obtain 2-bromo-5-methoxybenzoic acid.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis methods.
| Method | Starting Material | Brominating Agent | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1 | 3-methoxybenzoic acid | KBr / KBrO₃ | Trifluoroacetic acid | 12 h | >92% | 98-99.6% | [1][3] |
| 2 | m-Anisic acid | Liquid Bromine | Acetic acid / Water | Not Specified | 79% | Not Specified | [2] |
| 3 | m-methoxybenzoic acid | N-bromosuccinimide | Dichloromethane / H₂SO₄ | 3 h | 93.4% | 99.1% | [3] |
| 4 | m-methoxybenzoic acid | Dibromohydantoin | Dichloromethane / H₂SO₄ | 3 h | 93.6% | 99.4% | [3] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the scale-up synthesis and purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methoxy-3-methylbenzoic acid
Welcome to the technical support center for the synthesis of 2-Bromo-5-methoxy-3-methylbenzoic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures for higher yield and purity.
Synthesis Strategy Overview
The synthesis of this compound presents a significant regioselectivity challenge. The starting material, 3-methoxy-5-methylbenzoic acid, has three potential sites for electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong ortho-, para-director, the methyl group (-CH₃) is a weaker ortho-, para-director, and the carboxylic acid (-COOH) is a meta-director. The desired product requires bromination at the C2 position, which is sterically hindered and not electronically favored by the powerful methoxy group.
Two primary strategies can be considered:
-
Route A: Electrophilic Aromatic Substitution: This is a direct approach but is often plagued by low yields of the desired isomer due to the formation of multiple products.
-
Route B: Directed Ortho-Metalation (DOM): This is a more advanced and often more successful strategy. It utilizes the carboxylic acid group to direct a strong base to deprotonate the specific ortho-position (C2), creating a nucleophilic aryllithium species that can then be quenched with an electrophilic bromine source. This method offers superior control over regioselectivity.[1][2]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My electrophilic bromination (Route A) resulted in a low yield of the desired 2-bromo isomer. Why?
A: This is the most common problem with this route. The strong ortho-, para-directing effect of the methoxy group at C5 favors bromination at the C4 and C6 positions. The C2 position is sterically hindered by both the carboxylic acid and methyl groups and is electronically disfavored by the methoxy group. This leads to a mixture of isomers, with your target compound being a minor product. For improved results, the Directed Ortho-Metalation (DOM) route is highly recommended.
Q2: I'm observing di- or tri-brominated byproducts. How can I minimize these?
A: Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of your brominating agent (e.g., N-Bromosuccinimide).
-
Lower Temperature: Run the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
-
Milder Reagents: Consider using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂), as it is generally a milder and more selective brominating agent.
Q3: My Directed Ortho-Metalation (DOM) reaction is failing or giving low yields. What are the critical parameters to check?
A: The DOM reaction is highly sensitive to reaction conditions.
-
Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and all solvents and reagents must be rigorously anhydrous. Any moisture will quench the organolithium reagents.
-
Reagent Quality: Use a freshly titrated and active organolithium reagent (e.g., s-BuLi). Older or improperly stored reagents will have a lower concentration, leading to incomplete lithiation.
-
Temperature Control: The lithiation step is extremely exothermic and must be performed at very low temperatures (typically -78 °C using a dry ice/acetone bath) to prevent side reactions and reagent decomposition.
-
TMEDA Additive: Tetramethylethylenediamine (TMEDA) is crucial as it breaks down organolithium aggregates and chelates to the lithium ion, increasing the basicity and reactivity of the system.[1]
Q4: What is the best method to purify the final product?
A: A combination of techniques is often most effective.
-
Acid-Base Extraction: After the reaction workup, dissolve the crude product in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The acidic benzoic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Re-acidification of the aqueous layer will precipitate the purified product.[3][4]
-
Recrystallization: This is an excellent final purification step. Suitable solvents include ethanol/water mixtures, acetic acid/water, or toluene. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.[3][5]
Detailed Experimental Protocols
Protocol 1: Synthesis via Directed Ortho-Metalation (DOM) (Recommended)
This protocol is adapted from established procedures for the directed ortho-metalation of unprotected benzoic acids.[1][6]
Materials:
-
3-methoxy-5-methylbenzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Tetramethylethylenediamine (TMEDA), freshly distilled
-
1,2-Dibromotetrachloroethane or Hexachloroethane
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add 3-methoxy-5-methylbenzoic acid (1.0 eq) and anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Deprotonation: Cool the solution to 0 °C. In a separate flask, prepare a solution of s-BuLi (2.2 eq) and TMEDA (2.2 eq) in anhydrous THF.
-
Lithiation: Cool the benzoic acid solution to -78 °C (dry ice/acetone bath). Slowly add the s-BuLi/TMEDA solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting deep-colored dianion solution at -78 °C for 1-2 hours.
-
Bromination: Prepare a solution of the electrophilic bromine source (e.g., 1,2-dibromotetrachloroethane, 1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an additional hour at -78 °C, slowly quench the reaction by adding 1M HCl while the mixture is still cold. Allow the flask to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake, venting frequently. Allow the layers to separate. The desired product will be in the aqueous layer as its sodium salt.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution to ensure complete transfer.
-
Acidification: Combine all aqueous extracts in a beaker and cool in an ice bath. While stirring, slowly add concentrated HCl dropwise until the solution is acidic (pH ~2), at which point the purified product will precipitate.
-
Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[3][4]
Data Presentation
The following tables summarize key data related to the synthesis.
Table 1: Comparison of Synthetic Routes & Conditions
| Parameter | Route A: Electrophilic Bromination | Route B: Directed Ortho-Metalation (DOM) |
| Primary Reagent | N-Bromosuccinimide (NBS) or Br₂ | s-BuLi / TMEDA |
| Typical Temperature | 0 °C to Room Temperature | -78 °C |
| Key Challenge | Poor regioselectivity, isomer formation | Requires strictly anhydrous conditions |
| Expected Yield | Low (<30% of desired isomer) | High (>70%) |
| Purity Before Recrystallization | Low (mixture of isomers) | High |
| Recommendation | Not recommended for high-yield synthesis | Highly Recommended |
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Route A) | Poor regioselectivity due to directing groups. | Switch to the Directed Ortho-Metalation (DOM) route. |
| Formation of Byproducts | Over-bromination or harsh conditions. | Use 1.0-1.1 eq of brominating agent; lower reaction temperature. |
| Reaction Failure (Route B) | Presence of moisture; inactive reagents. | Use flame-dried glassware, anhydrous solvents, and freshly titrated s-BuLi. |
| Product Loss During Workup | Incomplete extraction. | Ensure pH is correct during acid-base extractions; use brine to reduce aqueous solubility. |
| Impure Final Product | Co-precipitation of isomers or starting material. | Perform a careful acid-base extraction followed by recrystallization. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
Technical Support Center: Purification of 2-Bromo-5-methoxy-3-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-5-methoxy-3-methylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for crude this compound?
A1: The most common and effective purification methods for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities often include unreacted starting materials, such as 3-methoxy-5-methylbenzoic acid, and side-products from the bromination reaction. A common byproduct is the isomeric compound where bromine is introduced at a different position on the aromatic ring.[1] The presence of these impurities can lower the melting point and affect the outcome of subsequent reactions.
Q3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A3: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To resolve this, try adding more of the hot solvent to the mixture to ensure the compound is fully dissolved. If that doesn't work, you may need to choose a solvent with a lower boiling point.[2][3]
Q4: After recrystallization, my product yield is very low. How can I improve it?
A4: Low yield can result from using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2][3] To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude product. You can also try cooling the solution in an ice bath to maximize precipitation, but be mindful that rapid cooling can sometimes trap impurities.[2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Reheat the solution to boil off some of the solvent and then allow it to cool again.[2] You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3] |
| The purified product is still discolored. | Colored impurities are present. | Before the hot filtration step in your recrystallization protocol, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities, which can then be removed by filtration. |
| Crystals form too quickly. | The solution is supersaturated. | Rapid crystal formation can trap impurities.[2] To slow down crystallization, add a small amount of additional hot solvent and allow the solution to cool more slowly.[2] |
Acid-Base Extraction
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the product after extraction. | Incomplete acid-base reaction or insufficient mixing. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and sufficiently acidic (pH < 4) during precipitation.[4][5] Thoroughly mix the organic and aqueous layers during extraction to ensure complete transfer of the carboxylate salt to the aqueous layer.[6] |
| An emulsion forms between the organic and aqueous layers. | The two layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. This can help to break up the emulsion. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The eluent system is not optimized. | Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurities. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. |
| The product is tailing on the column. | The acidic nature of the compound is causing strong interaction with the silica gel. | Add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to the eluent to suppress the interaction between the carboxylic acid and the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection : Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) to find a suitable one.[1] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution : In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture and gently heat for a few minutes.
-
Hot Filtration : If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, you can cover the flask with a watch glass to slow down the cooling rate. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Dry the crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Base Extraction : Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The deprotonated 2-bromo-5-methoxy-3-methylbenzoate salt will move into the aqueous layer.
-
Separation : Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acidic product.
-
Acidification : Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation : Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizations
Caption: A decision workflow for selecting the appropriate purification method.
Caption: A troubleshooting flowchart for the recrystallization process.
References
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2-Bromo-5-methoxy-3-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methoxy-3-methylbenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary synthesis route for this compound?
The primary synthesis route involves the electrophilic bromination of the starting material, 5-methoxy-3-methylbenzoic acid. This reaction is typically carried out using a brominating agent in a suitable solvent. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.
Q2: What are the directing effects of the substituents on the aromatic ring during bromination?
The aromatic ring of the precursor, 5-methoxy-3-methylbenzoic acid, has three substituents with competing directing effects:
-
Methoxy group (-OCH₃): A strong activating group and an ortho, para-director.
-
Methyl group (-CH₃): A weak activating group and an ortho, para-director.
-
Carboxylic acid group (-COOH): A deactivating group and a meta-director.
The methoxy group is the most powerful activating group and will therefore primarily determine the position of the incoming bromine atom. The desired product, this compound, is formed by bromination at the C2 position, which is ortho to the methoxy group and meta to the carboxylic acid group.
Q3: What are the most common side reactions to expect during the synthesis?
The most common side reactions can be categorized as follows:
-
Formation of Regioisomers: Due to the complex interplay of directing groups, bromination can occur at other positions on the aromatic ring, leading to isomeric byproducts.
-
Over-bromination: The activated nature of the aromatic ring can lead to the addition of more than one bromine atom, resulting in di- or tri-brominated products.
-
Benzylic Bromination: Under certain conditions, particularly with radical initiators or light, bromination can occur on the methyl group instead of the aromatic ring.
-
Decarboxylative Bromination: In the presence of certain reagents and conditions, the carboxylic acid group can be replaced by a bromine atom.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time. - Gently increase the reaction temperature, while monitoring for an increase in side products. - Ensure the brominating agent is fresh and used in the correct stoichiometric amount. |
| Suboptimal Reaction Conditions: The chosen solvent or temperature may not be ideal. | - Experiment with different solvents (e.g., acetic acid, dichloromethane, carbon tetrachloride). - Optimize the reaction temperature. Lower temperatures may favor the desired regioisomer. |
| Product Loss During Work-up: The desired product may be lost during extraction or purification steps. | - Ensure the pH is appropriately adjusted during aqueous extraction to keep the benzoic acid in the desired phase. - Optimize the recrystallization solvent and procedure to minimize loss of the product in the mother liquor. |
Issue 2: Presence of Significant Amounts of Isomeric Byproducts
| Potential Cause | Recommended Solution |
| Competing Directing Effects: The activating effects of the methoxy and methyl groups can lead to bromination at positions other than C2. The most likely regioisomers are 4-Bromo-5-methoxy-3-methylbenzoic acid and 6-Bromo-5-methoxy-3-methylbenzoic acid. | - Use a milder brominating agent (e.g., N-bromosuccinimide instead of bromine). - Conduct the reaction at a lower temperature to favor the kinetically controlled product. - Employ a bulky brominating agent which may favor the less sterically hindered position. |
| Incorrect Reaction pH: The ionization state of the carboxylic acid can influence its directing effect. | - Perform the reaction under acidic conditions to ensure the carboxylic acid is protonated and acts as a meta-director. |
Issue 3: Formation of Over-brominated Products
| Potential Cause | Recommended Solution |
| Highly Activated Ring: The combined activating effect of the methoxy and methyl groups makes the ring susceptible to multiple brominations. | - Use a stoichiometric amount of the brominating agent, or even slightly less than one equivalent. - Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. - Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
| Harsh Reaction Conditions: High temperatures or highly reactive brominating agents can promote over-bromination. | - Use a milder brominating agent like N-bromosuccinimide (NBS). - Perform the reaction at room temperature or below. |
Issue 4: Evidence of Benzylic Bromination (Formation of 2-Bromo-5-methoxy-3-(bromomethyl)benzoic acid)
| Potential Cause | Recommended Solution |
| Radical Reaction Conditions: The presence of radical initiators (e.g., AIBN, benzoyl peroxide) or exposure to UV light can initiate free-radical bromination at the benzylic position of the methyl group. | - Ensure the reaction is carried out in the dark and that all reagents are free from radical initiators. - Avoid using reagents like N-bromosuccinimide (NBS) in combination with light or radical initiators if ring bromination is desired. For benzylic bromination, NBS with a radical initiator is the method of choice.[1][2] |
Issue 5: Detection of Decarboxylative Bromination Product (1,3-Dibromo-5-methoxy-2-methylbenzene)
| Potential Cause | Recommended Solution |
| Hunsdiecker-type Reaction Conditions: Certain reagents, particularly silver salts of carboxylic acids treated with bromine, or other specific transition-metal-free conditions, can promote decarboxylative bromination.[3][4] | - Avoid the use of reagents and conditions known to facilitate the Hunsdiecker or related decarboxylative halogenation reactions.[5] - Stick to standard electrophilic aromatic substitution conditions for ring bromination. |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination of 5-methoxy-3-methylbenzoic acid
This is a general procedure and may require optimization.
-
Dissolution: In a round-bottom flask protected from light, dissolve 5-methoxy-3-methylbenzoic acid (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine (1.0 eq.) in the same solvent or N-bromosuccinimide (1.0 eq.)) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, add water and extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Main synthesis pathway to this compound.
Caption: Overview of potential side reactions during the synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01016A [pubs.rsc.org]
- 5. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Bromo-5-methoxy-3-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-Bromo-5-methoxy-3-methylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solutions |
| Oiling Out | The compound's melting point may be lower than the boiling point of the chosen solvent. The compound is too soluble in the selected solvent. A high concentration of impurities can lower the melting point of the mixture. | - Select a solvent with a lower boiling point or use a solvent mixture. - Ensure dissolution occurs at the lowest possible temperature. - Consider a preliminary purification step like column chromatography to reduce impurities.[1] |
| No Crystal Formation | The solution is not sufficiently supersaturated. The compound is highly soluble in the solvent, even at low temperatures. | - Concentrate the solution by evaporating some of the solvent. - Induce nucleation by scratching the inside of the flask with a glass rod. - Introduce a seed crystal of the pure compound.[2] - Cool the solution to a lower temperature (e.g., in an ice bath). |
| Low Recovery of Crystals | The compound has significant solubility in the cold solvent. An excessive amount of solvent was used for dissolution. | - Use the minimum amount of hot solvent required for complete dissolution. - Extend the cooling time to maximize crystal precipitation. - Wash the collected crystals with a minimal volume of ice-cold solvent. |
| Poor Purity / Colored Crystals | Impurities are co-crystallizing with the product. The cooling process was too rapid, trapping impurities within the crystal lattice. | - Attempt recrystallization with a different solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Consider treating the solution with activated carbon to remove colored impurities before filtration.[1] |
Crystallization Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are suitable solvents for the crystallization of this compound?
Q2: What is a typical temperature profile for the crystallization of a substituted benzoic acid?
A2: A common procedure involves dissolving the crude material in a suitable solvent by heating to a temperature between 50-70°C.[3] After complete dissolution, the solution is often kept at this temperature for a period of 1-2 hours before being slowly cooled to a lower temperature, such as 5-15°C, to induce crystallization over several hours.[3] Slow cooling is crucial to obtain high-purity crystals.
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystals do not form after the solution has cooled for a significant time (e.g., 20 minutes), several techniques can be employed.[2] One common method is to scratch the inner surface of the flask with a glass stirring rod at the meniscus of the solution. This action can create microscopic scratches that serve as nucleation sites for crystal growth.[2] Another effective technique is to add a "seed crystal" – a very small crystal of the pure compound – to the supersaturated solution, which will act as a template for further crystallization.[2] If these methods fail, it may be that too much solvent was used, and the solution is not sufficiently supersaturated. In this case, gently evaporating some of the solvent and allowing the solution to cool again may be necessary.[2]
Q4: What analytical methods can be used to assess the purity of the crystallized product?
A4: To determine the purity of your crystallized this compound, several analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the target compound from impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify the presence of any residual impurities. Melting point analysis is also a valuable indicator of purity; a sharp melting point range that is close to the literature value suggests a high degree of purity. The reported melting point for 2-bromo-5-methoxybenzoic acid is 157-159 °C.[6]
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific temperatures should be optimized for your particular sample.
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the solvent's boiling point or a designated elevated temperature (e.g., 50-70°C).[3]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.
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Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath or a refrigerator (e.g., cool to 5-15°C).[3]
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals, for example, in a vacuum oven at 60-70°C, until a constant weight is achieved.[3]
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for a typical recrystallization procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-BROMO-5-METHOXYBENZOIC ACID | 22921-68-2 [chemicalbook.com]
Technical Support Center: Optimization of 2-Bromo-5-methoxy-3-methylbenzoic Acid Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 2-Bromo-5-methoxy-3-methylbenzoic acid.
Proposed Synthetic Pathway
The synthesis of this compound is most plausibly achieved through the electrophilic bromination of 3-methyl-5-methoxybenzoic acid. The primary challenge in this synthesis is controlling the regioselectivity of the bromination to favor substitution at the C-2 position, as the methoxy and methyl groups also activate other positions on the aromatic ring.
Experimental Protocols
Protocol 1: Electrophilic Bromination using N-Bromosuccinimide (NBS)
This protocol is a starting point for optimization. Researchers should adjust parameters based on their experimental results.
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Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-methoxybenzoic acid (10.0 g, 55.5 mmol).
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Solvent Addition : Add 100 mL of a suitable solvent such as dichloromethane (DCM) or acetonitrile. Stir until the starting material is fully dissolved.
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Reagent Addition : Carefully add N-Bromosuccinimide (NBS) (10.8 g, 61.1 mmol, 1.1 equivalents) to the solution. To catalyze the reaction, a Lewis acid such as iron(III) bromide (FeBr₃) (0.8 g, 2.7 mmol) can be added.
-
Reaction Conditions : Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TCM) or High-Performance Liquid Chromatography (HPLC).
-
Work-up :
-
Once the reaction is complete, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification : The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes various conditions reported for the bromination of benzoic acid analogs, which can be used as a reference for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Catalyst / Additive | Temperature | Yield | Purity | Reference |
| m-methoxybenzoic acid | Dibromohydantoin | Dichloromethane | Conc. H₂SO₄, KBr, Red P | 25-30°C | 93.4% | 99.1% | [1] |
| m-methoxybenzoic acid | Bromine | Acetic Acid / Water | None | Reflux | 79% | Not Specified | [2] |
| m-methoxybenzoic acid | NBS | Dichloromethane | Conc. H₂SO₄, KBr, Red P | 25-30°C | 93.4% | 99.1% | [1] |
| 2-methylbenzoic acid | Bromine | Conc. H₂SO₄ | None | 25°C | 97% | 95.7% | [3] |
Troubleshooting Guide
Q1: I am getting a very low yield or no product at all. What could be the issue?
A1:
-
Insufficient Activation : The carboxylic acid group is deactivating, which can make the bromination challenging. Consider using a stronger Lewis acid catalyst or increasing the reaction temperature. However, be aware that higher temperatures may lead to more side products.
-
Poor Quality Reagents : Ensure that the brominating agent (e.g., NBS) has not decomposed and that the solvent is anhydrous, as water can inhibit the reaction.
-
Reaction Time : The reaction may require a longer time for completion. Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 2-bromo product?
A2:
-
Directing Group Effects : The methoxy and methyl groups are both ortho, para-directing activators, which can lead to bromination at the C-4 and C-6 positions. The desired C-2 position is sterically hindered by the adjacent methyl and carboxylic acid groups.
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Choice of Brominating Agent : Bulkier brominating agents may favor substitution at less sterically hindered positions. Experiment with different brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin.
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Solvent Effects : The polarity of the solvent can influence the regioselectivity. Try running the reaction in a range of solvents from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile).
-
Temperature Control : Lowering the reaction temperature may increase the selectivity for the desired isomer by favoring the kinetically controlled product.
Q3: The reaction is very slow and does not go to completion. What should I do?
A3:
-
Catalyst Inactivity : If using a Lewis acid catalyst, it may have become deactivated. Ensure it is of high purity and handled under anhydrous conditions.
-
Increase Temperature : Gently warming the reaction mixture can increase the reaction rate. Start with a modest increase (e.g., to 40°C) and monitor for the formation of side products.
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Increase Reagent Stoichiometry : A slight excess of the brominating agent (e.g., 1.2-1.5 equivalents) may help drive the reaction to completion.
Q4: I am having difficulty purifying the final product. What methods are most effective?
A4:
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Recrystallization : This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems. A good starting point for benzoic acids is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water).
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Column Chromatography : If recrystallization does not provide sufficient purity, column chromatography is a good alternative. A silica gel column with a mobile phase of hexane and ethyl acetate with a small amount of acetic acid (0.5-1%) can help to reduce tailing of the acidic product.
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Acid-Base Extraction : To remove neutral impurities, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous solution of a weak base like sodium bicarbonate. The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The most direct precursor is 3-methyl-5-methoxybenzoic acid. If this is not commercially available, it may need to be synthesized in a separate step.
Q2: How can I effectively monitor the reaction progress?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting material and the product (e.g., a 7:3 mixture of hexanes:ethyl acetate). The spots can be visualized under a UV lamp. For more quantitative analysis, HPLC is recommended.
Q3: What are the primary safety precautions for this reaction?
A3:
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Brominating agents like bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Halogenated solvents such as dichloromethane are hazardous. Avoid inhalation and skin contact.
-
Lewis acids like FeBr₃ are moisture-sensitive and corrosive.
Q4: How do I confirm the structure and purity of my final product?
A4:
-
Purity : The purity can be assessed by measuring the melting point and by using analytical techniques such as HPLC or Gas Chromatography (GC).
-
Structure : The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the number of aromatic protons and their splitting patterns will be indicative of the substitution pattern.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 2-Bromo-5-methoxy-3-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Bromo-5-methoxy-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-methoxy-5-methylbenzoic acid, regioisomers formed during bromination, and residual solvents from the reaction. In syntheses involving brominating agents like N-bromosuccinimide (NBS), byproducts such as succinimide may also be present.
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective purification methods are recrystallization and column chromatography.[1] Acid-base extraction can also be employed to remove neutral or basic impurities. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from isomers and other impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. The reported melting point for 2-Bromo-5-methoxybenzoic acid is 157-159 °C.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the compound is too soluble. | - Use a solvent with a lower boiling point. - Add more solvent to the hot solution and allow it to cool more slowly.[3] - Use a two-solvent system where the compound is soluble in one and less soluble in the other. |
| No Crystal Formation | The solution is not sufficiently supersaturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration.[4] - Scratch the inside of the flask with a glass rod to induce nucleation.[4] - Add a seed crystal of the pure compound.[4] |
| Low Recovery | The compound is significantly soluble in the cold solvent. The crystals were washed with too much cold solvent. | - Cool the solution in an ice bath to minimize solubility. - Use a minimal amount of ice-cold solvent to wash the crystals. |
| Poor Purity (Colored Crystals) | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration.[4] - Perform a second recrystallization.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | The eluent polarity is not optimal. The column was overloaded with the crude product. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common mobile phase is a mixture of hexanes and ethyl acetate.[1] - Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[1] |
| Product Tailing on the Column | The carboxylic acid group is interacting strongly with the silica gel. | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress this interaction.[1] |
| Cracks in the Silica Gel | Improper column packing. | - Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[1] |
Data Presentation
The following table summarizes the purity and yield of 2-Bromo-5-methoxybenzoic acid (a closely related compound) after recrystallization with different solvents, as reported in synthesis literature. This data can serve as a guide for what to expect during the purification of this compound.
| Recrystallization Solvent | Purity (%) | Yield (%) | Reference |
| Methanol | 99.2 | 92.7 | [5] |
| Ethanol | 99.4 | 93.6 | [5] |
| Isopropanol | 99.5 | 92.8 | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) to find one where the compound is soluble when hot but sparingly soluble when cold.[5]
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Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[4]
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[4]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
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Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the product from its impurities. The product should have an Rf value of approximately 0.2-0.4.[1]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack, ensuring a uniform bed.[1]
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased if necessary.[1]
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[1]
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Visualizations
References
Technical Support Center: Synthesis of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzoic acids. The following information is intended to help you optimize your reaction conditions, improve yields, and purify your target compounds effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzoic acids?
A1: The three most common and versatile laboratory methods for the synthesis of substituted benzoic acids are:
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Oxidation of Alkylbenzenes: This method is suitable when the corresponding substituted toluene or other alkylbenzene is readily available. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used.[1]
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Hydrolysis of Benzonitriles: Substituted benzonitriles can be hydrolyzed to benzoic acids under acidic or basic conditions. This is a robust method if the corresponding nitrile is accessible.[2][3]
-
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent, prepared from a substituted aryl halide, with carbon dioxide (dry ice). It is particularly useful for preparing benzoic acids from aryl bromides or iodides.
Q2: How do substituents on the aromatic ring affect the synthesis?
A2: Substituents can significantly influence the course of the reaction:
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Oxidation of Alkylbenzenes: The reaction is generally tolerant of a wide range of substituents. However, groups that are sensitive to oxidation may be affected. The position of the substituent (ortho, meta, para) can influence the reaction rate.
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Hydrolysis of Benzonitriles: Electron-withdrawing groups on the aromatic ring can facilitate the hydrolysis of the nitrile group.
-
Carboxylation of Grignard Reagents: The formation of the Grignard reagent is the critical step. The presence of acidic protons (e.g., -OH, -NH₂, -COOH) on the starting aryl halide will prevent the formation of the Grignard reagent as it will be quenched. These functional groups must be protected before attempting to form the Grignard reagent.
Q3: My desired substituted benzoic acid is insoluble in the reaction solvent. What can I do?
A3: In cases of poor solubility, especially during work-up and purification, consider the following:
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Salt Formation: Benzoic acids can be converted to their corresponding carboxylate salts (e.g., sodium benzoate) by treatment with a base like sodium hydroxide. These salts are often much more soluble in aqueous solutions. The free acid can then be regenerated by acidification.
-
Solvent Screening: For purification by recrystallization, a thorough solvent screen is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for benzoic acids include water, ethanol, and acetic acid.
Troubleshooting Guides
Oxidation of Alkylbenzenes (e.g., using KMnO₄)
Problem: Low or no yield of benzoic acid.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is heated under reflux for a sufficient time.[1] - Use a phase transfer catalyst to improve the reaction rate between the aqueous KMnO₄ and the organic alkylbenzene. |
| Insufficient Oxidizing Agent | - Calculate the stoichiometry carefully. Typically, two moles of KMnO₄ are required per mole of alkylbenzene. |
| Decomposition of Product | - Avoid excessively high temperatures or prolonged reaction times, which can lead to over-oxidation and decomposition of the desired product. |
| Side Reactions | - Ensure the starting alkylbenzene is pure. Impurities can lead to the formation of unwanted byproducts. |
Problem: The purple color of KMnO₄ persists after the reaction.
| Potential Cause | Troubleshooting Steps |
| Excess KMnO₄ | - Add a small amount of ethanol or sodium bisulfite to the reaction mixture to quench the excess permanganate. A brown precipitate of MnO₂ will form. |
Hydrolysis of Benzonitriles
Problem: Incomplete hydrolysis of the nitrile.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | - Increase the reflux time.[2] - For base-catalyzed hydrolysis, ensure a sufficient excess of base is used. For acid-catalyzed hydrolysis, use a concentrated acid. |
| Formation of a Stable Amide Intermediate | - The hydrolysis of a nitrile proceeds through an amide intermediate.[2] If this intermediate is stable, more forcing conditions (higher temperature, longer reaction time) may be required for the second hydrolysis step to the carboxylic acid. |
Problem: Low yield after acidification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | - Ensure the solution is sufficiently acidic (pH < 2) to fully protonate the benzoate salt. - Cool the solution in an ice bath to maximize precipitation, as benzoic acids are generally less soluble in cold water. |
Carboxylation of Grignard Reagents
Problem: Grignard reagent fails to form.
| Potential Cause | Troubleshooting Steps |
| Wet Glassware or Solvents | - All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried).[4] - Use anhydrous solvents (e.g., dry diethyl ether or THF).[4] |
| Inactive Magnesium Surface | - The surface of the magnesium turnings can be coated with a layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] The disappearance of the iodine color indicates the initiation of the reaction.[4] |
Problem: Low yield of the carboxylic acid.
| Potential Cause | Troubleshooting Steps |
| Premature Quenching of Grignard Reagent | - Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture or oxygen.[4] |
| Side Reactions (e.g., Wurtz Coupling) | - Add the aryl halide solution to the magnesium turnings dropwise to maintain a low concentration of the halide and minimize the formation of biphenyl byproducts.[4] |
| Inefficient Carboxylation | - Use a large excess of freshly crushed dry ice to ensure complete reaction with the Grignard reagent. Pour the Grignard solution onto the dry ice, rather than adding the dry ice to the solution, to maintain a low temperature and high concentration of CO₂. |
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of para-Substituted Benzoic Acids
| Substituent (para-) | Oxidation of Toluene Derivative (%) | Hydrolysis of Benzonitrile Derivative (%) | Carboxylation of Grignard Reagent (%) |
| -H (Toluene) | 70-85[1] | 85-95 | 80-90 |
| -CH₃ | 75-90 | 80-90 | 75-85 |
| -OCH₃ | 60-75 (potential for ring oxidation) | 88 | 70-80 |
| -NO₂ | ~81[5] | 90 | Not suitable (Grignard incompatible) |
| -Cl | 70-80 | 85-95 | 75-85 |
Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.
Experimental Protocols
Protocol 1: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-nitrotoluene (1 eq.), potassium permanganate (2 eq.), and a small amount of sodium carbonate in water.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).
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Quenching: After the reaction is complete (as indicated by the disappearance of the purple color or by TLC analysis), cool the mixture to room temperature. Add a small amount of ethanol to destroy any excess KMnO₄.
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Filtration: Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of p-nitrobenzoic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or water.
Protocol 2: Hydrolysis of p-Chlorobenzonitrile to p-Chlorobenzoic Acid
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve p-chlorobenzonitrile (1 eq.) in a 10% aqueous solution of sodium hydroxide (excess).
-
Reflux: Heat the mixture to reflux. The reaction can be monitored by the evolution of ammonia gas (test with moist litmus paper) or by TLC.
-
Cooling and Acidification: Once the reaction is complete, cool the solution to room temperature and then in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2). A white precipitate of p-chlorobenzoic acid will form.
-
Isolation and Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry. Recrystallize from an ethanol/water mixture if necessary.
Protocol 3: Synthesis of m-Toluic Acid via Grignard Carboxylation
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 3-bromotoluene (1 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling.
-
Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate beaker, crush a large excess of dry ice.
-
Slowly pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Isolation:
-
Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.
-
Wash the aqueous layer with diethyl ether to remove any non-acidic byproducts.
-
Acidify the aqueous layer with concentrated HCl to precipitate the m-toluic acid.
-
-
Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if needed.
Visualizations
Decision-Making Workflow for Synthesis Route Selection
Caption: A decision tree for selecting the optimal synthetic route.
Experimental Workflow for Grignard Synthesis Troubleshooting
Caption: A troubleshooting workflow for low yields in Grignard reactions.
References
Technical Support Center: 2-Bromo-5-methoxy-3-methylbenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 2-Bromo-5-methoxy-3-methylbenzoic acid.
Troubleshooting Guide
Q1: I noticed the color of my this compound has changed from white to a yellowish tint. Is it still usable?
A1: A color change can be an indicator of degradation or impurity. As a solid, this compound should be a white powder.[1] We recommend the following steps to assess its integrity:
-
Purity Check: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the presence of any impurities.
-
Structural Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to confirm that the chemical structure has not changed.
-
Solubility Test: Attempt to dissolve a small amount in a suitable solvent as per your experimental protocol. Any significant deviation in solubility could indicate degradation.
If the purity is confirmed to be within an acceptable range for your application, it may still be usable. However, for sensitive applications, using a fresh, pure sample is advisable.
Q2: My compound is not dissolving as expected. Could this be a stability issue?
A2: Difficulty in dissolution can be due to several factors. Before assuming degradation, please consider the following:
-
Solvent Purity: Ensure the solvent is of high purity and anhydrous if required.
-
Moisture Absorption: this compound is a solid. Improper storage may lead to moisture absorption, which can affect solubility.
-
Particle Size: Variations in particle size can affect the rate of dissolution.
-
Degradation: If the above factors are ruled out, the compound may have degraded into less soluble byproducts. A purity analysis is recommended.
Q3: I suspect my stock solution of this compound has degraded. How can I confirm this?
A3: To confirm the degradation of a stock solution, we recommend the following:
-
Analytical Comparison: Analyze the suspected solution using HPLC or LC-MS and compare the chromatogram to that of a freshly prepared solution. The presence of new peaks or a decrease in the main peak area would indicate degradation.
-
pH Measurement: A change in the pH of the solution over time can also be an indicator of chemical change.
-
Visual Inspection: Look for any color change or precipitation in the solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a well-ventilated place with the container tightly closed.[2][3] It should be stored locked up and away from heat and sources of ignition.[2]
Q2: What is the shelf life of this compound?
A2: One supplier indicates a shelf life of 5 years when stored under appropriate conditions.[1] However, it is always best practice to verify the purity of the compound if it has been stored for an extended period, especially if it is being used in a sensitive application.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is important to wear appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves. Work should be conducted in a well-ventilated area, and any skin contact should be washed thoroughly.[2][4]
Q4: Are there any known incompatibilities for this compound?
A4: The compound should be kept away from strong oxidizing agents.[2]
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature | [5] |
| Atmosphere | Store in a well-ventilated place. | [2][3] |
| Light | Store in a tightly closed container, protected from light. | [2][3] |
| Moisture | Keep container tightly closed to prevent moisture absorption. | [2][3] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. | [4][6] |
| Incompatibilities | Strong oxidizing agents. | [2] |
General Experimental Protocol for Assessing Stability
This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions.
Objective: To determine the stability of this compound under conditions relevant to its intended use (e.g., in a specific solvent, at a certain temperature, or exposed to light).
Materials:
-
This compound
-
High-purity solvent(s)
-
HPLC or GC system with a suitable column
-
NMR spectrometer
-
Mass spectrometer
-
pH meter
-
Temperature-controlled chamber
-
Light exposure chamber
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Immediately analyze an aliquot of the fresh solution ("time zero" sample) using HPLC or GC to determine the initial purity and peak area of the compound.
-
Obtain NMR and MS spectra of the solid compound for initial structural verification.
-
Record the initial pH and visual appearance of the solution.
-
-
Stress Conditions:
-
Divide the remaining stock solution into several aliquots.
-
Expose these aliquots to the desired stress conditions (e.g., elevated temperature, light exposure, different pH buffers).
-
Keep a control sample under recommended storage conditions.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14 days), take an aliquot from each stress condition and the control.
-
Analyze each aliquot by HPLC or GC.
-
Record any changes in visual appearance or pH.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the "time zero" and control samples.
-
Calculate the percentage degradation by comparing the peak area of the parent compound over time.
-
Identify any major degradation products by analyzing new peaks using LC-MS or by isolating them for NMR analysis.
-
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for suspected chemical degradation.
References
- 1. 2-Bromo 5-Methoxybenzoic Acid Supplier, Manufacturer & Exporter [jaiswaminarayanmultichem.in]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 2-BROMO-5-METHOXYBENZOIC ACID | 22921-68-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-methoxy-3-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the purity of 2-Bromo-5-methoxy-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities typically include unreacted starting materials, such as 3-methoxy-5-methylbenzoic acid, and positional isomers formed during the bromination reaction. The formation of isomers, where bromine attaches to a different position on the aromatic ring, is a common challenge in the synthesis of substituted benzoic acids.[1]
Q2: What is the recommended initial method for purifying crude this compound?
A2: Recrystallization is the most effective and commonly cited initial method for purifying this compound. Solvents such as ethanol, methanol, and isopropanol have been shown to yield high purity levels, often exceeding 99%.[1][2]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the target compound from its isomers and other impurities, allowing for accurate quantification of purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (157-159 °C) is indicative of high purity.[3]
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove closely related impurities, such as positional isomers, or when a very high degree of purity is required. It is also useful for purifying small quantities of the material.
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes the general procedure for purifying this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, or isopropanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
This protocol provides a general guideline for purification using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). The ideal system should provide a good separation (difference in Rf values) between the desired compound and impurities. For benzoic acids, a common starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a trace amount of acetic acid to keep the carboxylic acid protonated and reduce tailing.
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent | Purity Achieved | Reference |
| Ethanol | > 99.1% | [1] |
| Methanol | > 99.2% | [1] |
| Isopropanol | > 99.5% | [1] |
Table 2: Suggested TLC/Column Chromatography Systems
| Stationary Phase | Mobile Phase (Eluent) | Comments |
| Silica Gel | Hexane:Ethyl Acetate (e.g., 7:3 v/v) + 0.5% Acetic Acid | Acetic acid is added to suppress the deprotonation of the carboxylic acid, leading to sharper spots and better separation. |
| Reversed-Phase (RP-8) | Acetone:Water (40:60 v/v) | Useful for separating substituted benzoic acids.[4] |
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
-
Problem: The compound separates as an oil rather than solid crystals upon cooling.
-
Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add more solvent to decrease the concentration.
-
Allow the solution to cool at a much slower rate.
-
If the problem persists, select a solvent with a lower boiling point.
-
Issue 2: No Crystal Formation Upon Cooling
-
Problem: The compound remains dissolved even after cooling in an ice bath.
-
Possible Cause: The solution is not sufficiently saturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Evaporate some of the solvent to increase the concentration and then attempt to cool again.
-
Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
Add a seed crystal of the pure compound, if available.
-
Issue 3: Poor Separation in Column Chromatography
-
Problem: The desired compound and impurities elute together.
-
Possible Cause: The chosen eluent system is not providing adequate separation.
-
Troubleshooting Steps:
-
Optimize the eluent system using TLC. Try varying the polarity of the mobile phase. For normal phase silica gel, decreasing the polarity (e.g., increasing the proportion of hexane) will generally decrease the Rf values and may improve separation.
-
Ensure the column is packed correctly without any channels or cracks.
-
Load the sample in a highly concentrated, small volume to ensure a narrow starting band.
-
Visualizations
References
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
Technical Support Center: Degradation of 2-Bromo-5-methoxy-3-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Bromo-5-methoxy-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely microbial degradation pathways for this compound?
-
Debromination: The removal of the bromine atom is a critical step in the detoxification and further degradation of the molecule. This can occur aerobically via oxidative dehalogenation or anaerobically through reductive dehalogenation.
-
O-Demethylation: The methoxy group can be cleaved to form a hydroxyl group, a reaction commonly observed in the microbial metabolism of methoxylated aromatic compounds.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, leading to the formation of a dicarboxylic acid derivative.
-
Dioxygenase Attack: A dioxygenase enzyme could hydroxylate the aromatic ring, leading to the formation of a catechol-like intermediate, which can then undergo ring cleavage.
Q2: What are the expected major intermediates and final products of this compound degradation?
A2: Based on the proposed initial pathways, a variety of intermediates can be expected. For instance, debromination could lead to 5-methoxy-3-methylbenzoic acid. O-demethylation could produce 2-Bromo-5-hydroxy-3-methylbenzoic acid. Subsequent reactions would likely lead to the formation of catechols or protocatechuates, which are common intermediates in the degradation of aromatic compounds. These intermediates are then typically funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO2 and water).
Q3: What types of microorganisms are likely to degrade this compound?
A3: Bacteria from the genera Pseudomonas, Bacillus, and Rhodococcus are well-known for their ability to degrade a wide range of aromatic compounds, including halogenated and methylated derivatives. It is also possible that a consortium of different microbial species would be required for the complete degradation of this molecule, with different species carrying out different steps of the degradation pathway.
Troubleshooting Guides
Experimental Setup & Microbial Culture
Q: My enrichment culture is not showing any degradation of the target compound. What could be the problem?
A:
-
Inoculum Source: The microbial community in your inoculum (e.g., soil, sediment, wastewater) may not contain organisms capable of degrading the target compound. Try sourcing inocula from sites with a history of contamination with similar chemical structures.
-
Acclimation Period: The microorganisms may require a longer period to adapt to the compound as a sole carbon source. Extend the incubation time and perform sequential transfers to fresh media.
-
Toxicity: The initial concentration of this compound may be too high and toxic to the microorganisms. Try a lower starting concentration.
-
Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients (nitrogen, phosphorus, trace elements) for microbial growth.
-
Co-metabolism: The compound may not be utilized as a sole carbon source but could be degraded in the presence of a primary substrate (co-metabolism). Try adding a readily degradable carbon source like glucose or succinate in small amounts.
Analytical Methods (HPLC & GC-MS)
Q: I am observing peak tailing in my HPLC analysis of the degradation samples. How can I resolve this?
A: Peak tailing for acidic aromatic compounds is a common issue. Here are some troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like carboxylic acids. Ensure the pH is at least 2 units below the pKa of your analyte to keep it in a single protonation state. Adding a small amount of a weak acid like formic acid or trifluoroacetic acid to the mobile phase can help.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with your analyte, causing tailing. Use a column with end-capping or a base-deactivated stationary phase.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to control the pH effectively.
Q: My GC-MS analysis is showing poor sensitivity and broad peaks for the parent compound and its metabolites. What should I do?
A:
-
Derivatization: Carboxylic acids and other polar metabolites are often not volatile enough for direct GC-MS analysis. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is usually necessary.
-
Injector Temperature: An injector temperature that is too low can lead to incomplete volatilization and broad peaks. Conversely, a temperature that is too high can cause thermal degradation of your analytes. Optimize the injector temperature.
-
Column Choice: A polar capillary column is generally more suitable for the analysis of derivatized polar compounds.
-
Sample Cleanup: Complex sample matrices can interfere with the analysis. Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step to remove interfering substances.
Quantitative Data on Degradation of Analogous Compounds
While specific kinetic data for this compound is not available in the literature, the following table summarizes reported degradation data for structurally related compounds to provide a comparative baseline.
| Compound | Microorganism/System | Initial Concentration | Degradation Rate / Half-life | Reference |
| 2-Bromobenzoic acid | Pseudomonas aeruginosa | Not specified | Growth supporting | [1] |
| 4-Bromobenzoic acid | Arthrobacter sp. | Not specified | Utilized as sole carbon source | [2] |
| 3-Phenoxybenzoic acid | Bacillus sp. | 50 mg/L | 95.6% degradation in 72 hours | [3] |
| 2-Methylbenzoic acid | Pseudomonas cepacia | Not specified | Utilized as sole carbon source | [4] |
| Benzoic acid | Micrococcus sp. | 500-2500 mg/L | Complete degradation within 30 hours | [5] |
Experimental Protocols
Protocol 1: Microbial Degradation Assay
-
Prepare Mineral Salts Medium (MSM): A typical MSM contains sources of nitrogen (e.g., (NH4)2SO4), phosphorus (e.g., K2HPO4, KH2PO4), and trace elements. The final pH should be adjusted to ~7.0.
-
Spike with Target Compound: Add a stock solution of this compound in a suitable solvent (e.g., acetone, evaporated before inoculation) to the sterile MSM to achieve the desired final concentration (e.g., 50 mg/L).
-
Inoculation: Inoculate the medium with a microbial source (e.g., 10% v/v of a soil slurry or activated sludge).
-
Incubation: Incubate the cultures on a rotary shaker at a controlled temperature (e.g., 25-30°C) in the dark.
-
Sampling: At regular intervals, withdraw aliquots of the culture for analysis.
-
Sample Preparation: Centrifuge the aliquots to remove biomass. The supernatant can be directly analyzed by HPLC or extracted for GC-MS analysis.
-
Analysis: Analyze the concentration of the parent compound and the formation of any metabolites using HPLC-UV or GC-MS.
Protocol 2: Sample Preparation for GC-MS Analysis (Derivatization)
-
Extraction: Acidify the aqueous sample (supernatant from the degradation assay) to pH < 2 with HCl and extract three times with an equal volume of ethyl acetate.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and heat at 70°C for 30 minutes to convert carboxylic acids to their trimethylsilyl esters.
-
Analysis: Analyze the derivatized sample by GC-MS.
Visualizations
References
- 1. Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]
- 4. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Spectrum of 2-Bromo-5-methoxy-3-methylbenzoic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the intricate architecture of organic compounds. This guide provides a comparative analysis of the expected NMR spectral features of 2-Bromo-5-methoxy-3-methylbenzoic acid, alongside experimentally determined data for structurally related benzoic acid derivatives. Due to the limited availability of public experimental NMR data for the title compound, this guide utilizes data from close structural analogs to provide a robust framework for spectral interpretation and comparison.
Executive Summary of Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for several substituted benzoic acid analogs. This comparative data is essential for understanding the influence of substituent position and electronic effects on chemical shifts.
Table 1: ¹H NMR Spectral Data of Substituted Benzoic Acid Analogs
| Compound | Solvent | Chemical Shift (δ) [ppm], Multiplicity, Coupling Constant (J) [Hz], Integration |
| 3-Bromo-4-methoxybenzoic acid [1] | MeOD | 8.05 (d, J = 2.1 Hz, 1H), 7.90 (dd, J = 8.6, 2.1 Hz, 1H), 7.01 (d, J = 8.7 Hz, 1H), 3.85 (s, 3H) |
| 2-Bromobenzoic acid [1] | MeOD | 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H) |
| 4-Bromobenzoic acid [1] | MeOD | 7.82 (d, J = 8.5 Hz, 2H), 7.55 (d, J = 8.5 Hz, 2H) |
| 4-methoxy-2-methylbenzoic acid [1] | DMSO-d₆ | 7.84 (d, J=8.3Hz, 1H), 6.84 (s,1H), 6.82 (s, 1H), 3.79 (s, 3H), 2.52 (s, 3H) |
Table 2: ¹³C NMR Spectral Data of Substituted Benzoic Acid Analogs
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| 3-Bromo-4-methoxybenzoic acid [1] | MeOD | 168.4, 161.0, 135.7, 132.0, 125.4, 112.5, 112.1, 57.0 |
| 2-Bromobenzoic acid [1] | MeOD | 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0 |
| 4-Bromobenzoic acid [1] | MeOD | 168.8, 132.8, 132.5, 131.1, 128.8 |
| 4-methoxy-2-methylbenzoic acid [1] | DMSO-d₆ | 168.0, 161.7, 142.1, 132.7, 122.0, 116.6, 111.1, 55.2, 21.8 |
Visualizing the Target and the Process
To facilitate a clearer understanding, the chemical structure of the target compound, this compound, is presented below, followed by a generalized workflow for NMR spectral acquisition.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the benzoic acid derivatives discussed herein.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a clean vial. The choice of solvent is critical and should dissolve the compound well without reacting with it.
-
Vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° or 90° pulse, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30° or 45° pulse, a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the respective nuclei in the molecule. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary for unambiguous assignments.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-5-methoxy-3-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 2-Bromo-5-methoxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. We present a comparative analysis of common ionization techniques, predicted fragmentation patterns, and detailed experimental protocols to empower informed decisions in your analytical workflow.
The structural elucidation and quantification of this compound (C₉H₉BrO₃, Molecular Weight: 245.07 g/mol ) can be effectively achieved using various mass spectrometry techniques. The choice of methodology is critical and depends on the analytical objective, whether it be qualitative identification, impurity profiling, or quantitative analysis in complex matrices. This guide explores the expected performance of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Comparative Analysis of Ionization Techniques
The selection of the ionization source is a critical first step in the mass spectrometric analysis of any compound. For this compound, both hard and soft ionization techniques offer distinct advantages and disadvantages.
| Analytical Technique | Ionization Principle | Key Advantages | Key Limitations | Typical Application |
| GC-MS (EI) | High-energy electron beam causes extensive fragmentation. | Provides detailed structural information through reproducible fragmentation patterns. Ideal for creating searchable library spectra. | The molecular ion may be weak or absent, complicating molecular weight determination. Requires derivatization for non-volatile compounds. | Compound identification, structural elucidation, purity assessment. |
| LC-MS (ESI) | Soft ionization technique that produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. | Provides clear molecular weight information with minimal fragmentation. High sensitivity and suitable for complex mixtures. | Provides limited structural information from the initial MS scan. Tandem MS (MS/MS) is required for detailed fragmentation analysis. | Quantitative analysis in biological matrices, reaction monitoring, high-throughput screening. |
Predicted Fragmentation Pathway of this compound
Understanding the fragmentation pattern is crucial for the structural confirmation of this compound. Based on established fragmentation rules for aromatic carboxylic acids, methoxybenzenes, and halogenated compounds, a predicted fragmentation pathway under Electron Ionization (EI) is proposed. The presence of bromine's isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the qualitative identification and purity assessment of the compound. Derivatization is often recommended for carboxylic acids to improve their volatility and chromatographic peak shape.
-
Sample Preparation (Derivatization with BSTFA):
-
Dissolve 1 mg of this compound in 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Instrumentation:
-
Gas Chromatograph:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the sensitive quantification of this compound in complex matrices, such as in drug metabolism studies.
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
-
For quantitative analysis, perform a serial dilution to create calibration standards.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
-
Instrumentation:
-
Liquid Chromatograph:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. For example: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) would be used. The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 243/245, and product ions would be determined by infusing a standard solution and optimizing collision energy.
-
-
Workflow for Analytical Method Selection
The choice between GC-MS and LC-MS will be dictated by the specific research question. The following workflow can guide the decision-making process.
Conclusion
The mass spectrometric analysis of this compound is a versatile and powerful approach for its characterization. For detailed structural confirmation, GC-MS with electron ionization provides rich fragmentation data. For sensitive quantification, particularly in complex environments, LC-MS/MS with electrospray ionization is the method of choice. By understanding the principles of these techniques and utilizing the provided protocols, researchers can confidently and accurately analyze this and other related small molecules, accelerating their research and development efforts.
A Comparative Guide to the FTIR Analysis of 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic data for 2-Bromo-5-methoxy-3-methylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted FTIR analysis based on the known spectral characteristics of structurally related benzoic acid derivatives. This information is intended to aid researchers in the identification, characterization, and quality control of this and similar compounds.
Predicted FTIR Spectral Data of this compound
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted peak assignments, based on the analysis of benzoic acid, 2-bromobenzoic acid, 3-methylbenzoic acid, and anisic acid (methoxybenzoic acid), are summarized in the table below. This table also includes a comparison with commercially available, structurally related alternatives.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Benzoic Acid (Reference)[1][2] | 2-Bromobenzoic Acid (Alternative) | 3-Methylbenzoic Acid (Alternative) | Anisic Acid (Alternative) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad)[1] | ~3000 (broad) | ~3000 (broad) | 3300-2500 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 | 3080-3030[1] | ~3070 | ~3050 | ~3070 |
| C-H Stretch (Methyl & Methoxy) | 2980-2850 | - | - | 2920 | 2960, 2840 |
| C=O Stretch (Carboxylic Acid) | 1700-1680 | 1700-1680[1] | 1700 | 1690 | 1680 |
| C=C Stretch (Aromatic) | 1600-1450 | 1625-1465[1] | 1590, 1470 | 1610, 1460 | 1605, 1580, 1465 |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | 1320-1210[1] | 1290 | 1300 | 1260 |
| C-O Stretch (Methoxy) | 1250-1200 (asymmetric), 1050-1000 (symmetric) | - | - | - | 1255, 1030 |
| O-H Bend (Carboxylic Acid) | 960-900 | 960-900[1] | 920 | 930 | 925 |
| C-Br Stretch | 700-600 | - | 660 | - | - |
| Aromatic C-H Bending (Out of Plane) | 900-675 | 770-690[1] | 750 | 880, 780, 740 | 840, 770 |
Experimental Protocol: FTIR Analysis of Solid Samples (KBr Pellet Method)
This section details a standard procedure for obtaining an FTIR spectrum of a solid organic compound using the Potassium Bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Weigh approximately 1-2 mg of the solid sample (e.g., this compound).
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Add both the sample and KBr to the agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powdered mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the FTIR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with the predicted values and reference spectra to confirm the identity and purity of the compound.
-
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for FTIR analysis and the logical relationship of the functional groups in this compound.
Caption: General workflow for FTIR analysis using the KBr pellet method.
Caption: Functional group components of this compound.
References
A Comparative Analysis of 2-Bromo-5-methoxy-3-methylbenzoic Acid and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Bromo-5-methoxy-3-methylbenzoic acid with a selection of its structural analogs. The objective is to offer a comprehensive overview of how substitutions on the benzoic acid scaffold influence key physicochemical properties. This information is critical for researchers in medicinal chemistry and materials science for the rational design of novel molecules with desired characteristics. The data presented is compiled from various sources and is intended to guide further experimental investigation.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzene ring significantly impacts the physicochemical properties of benzoic acid derivatives. These properties, including acidity (pKa), melting point, and boiling point, are crucial for predicting the behavior of these compounds in biological systems and for designing synthetic routes. The following table summarizes the available data for this compound and its analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| This compound | ![]() | C₉H₉BrO₃ | 245.07 | Not Available | 353.19 at 760 mmHg | Not Available |
| 2-Bromo-5-methoxybenzoic acid | ![]() | C₈H₇BrO₃ | 231.04 | 157-159[1] | 337.8 (Predicted)[2] | 2.73 (Predicted)[2] |
| 2-Bromo-3-methylbenzoic acid | ![]() | C₈H₇BrO₂ | 215.04 | 135-138[3][4] | Not Available | Not Available |
| 3-Methoxy-5-methylbenzoic acid | ![]() | C₉H₁₀O₃ | 166.17 | 130-131 | 311.5 (Predicted) | 4.15 (Predicted)[5] |
| 2-Chloro-5-methoxybenzoic acid | ![]() | C₈H₇ClO₃ | 186.59 | Not Available | Not Available | Not Available |
| 2-Iodo-5-methylbenzoic acid | ![]() | C₈H₇IO₂ | 262.04 | Not Available | Not Available | 2.93 (Predicted)[6] |
Structure-Activity Relationship Insights
The following diagram illustrates a hypothetical structure-activity relationship based on the general principles observed for this class of molecules.
Caption: Hypothetical influence of substituents on the properties of benzoic acids.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of novel compounds. The following are generalized protocols for the synthesis of a substituted bromobenzoic acid and the determination of its key physicochemical properties.
Synthesis of 2-Bromo-5-methoxybenzoic Acid
This procedure is a representative method for the bromination of a substituted benzoic acid.
Materials:
-
m-Anisic acid
-
Glacial acetic acid
-
Bromine
-
Water
Procedure:
-
Dissolve m-anisic acid in glacial acetic acid in a round-bottom flask.
-
Slowly add bromine to the solution.
-
Add water to the reaction mixture.
-
Heat the mixture to reflux for a specified time.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
Dry the product to obtain 2-bromo-5-methoxybenzoic acid.[2]
Caption: A generalized workflow for the synthesis of brominated benzoic acids.
Determination of Melting Point
The melting point is a fundamental physical property used for identification and purity assessment.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Thermometer
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Stirrer
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of the benzoic acid derivative in a suitable solvent (e.g., a water-acetonitrile mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[8]
Potential Biological Implications and Signaling Pathways
While experimental data on the biological activity of this compound is limited, substituted benzoic acids have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern can influence the compound's ability to interact with biological targets such as enzymes and receptors.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive benzoic acid derivative, leading to an anti-inflammatory response.
Caption: A hypothetical signaling pathway illustrating potential anti-inflammatory action.
Disclaimer: This guide is intended for informational purposes for a research audience. The provided data and protocols are generalized and should be adapted and validated in a laboratory setting. The biological activities discussed are based on general trends for the compound class and are not experimentally confirmed for this compound.
References
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cerritos.edu [cerritos.edu]
- 5. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. asianpubs.org [asianpubs.org]
Navigating the Bioactivity Landscape of Substituted Benzoic Acids: A Comparative Guide for Researchers
Absence of specific data on 2-Bromo-5-methoxy-3-methylbenzoic acid derivatives necessitates a broader look at structurally related compounds to inform future research.
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. While a direct investigation into the biological activity of this compound and its derivatives reveals a gap in published literature, a comparative analysis of structurally similar benzoic acid derivatives offers valuable insights. This guide provides an objective comparison of the reported biological activities, supported by experimental data, for various substituted bromobenzoic and aminobenzoic acids. This information can serve as a foundational resource for predicting potential therapeutic applications and guiding the synthesis and evaluation of new derivatives.
Comparative Analysis of Biological Activities
The biological profile of benzoic acid derivatives is significantly influenced by the nature and position of their substituents. Halogenation, particularly bromination, and the presence of amino or nitro groups can impart potent antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Derivatives of p-aminobenzoic acid (PABA) and other brominated benzoic acids have demonstrated notable antimicrobial effects. The conversion of the carboxylic acid to amides or hydrazides, as well as the introduction of various substituents on the aromatic ring, have been key strategies in the development of potent antimicrobial agents. For instance, Schiff's bases of PABA have been shown to be more potent than their ester counterparts.
| Compound Class | Derivative Example | Test Organism | Activity Metric (pMIC in µM/ml) | Reference |
| p-Aminobenzoic Acid Schiff's Base | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 | [1] |
| p-Aminobenzoic Acid Schiff's Base | N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | 1.82 | [1] |
Anticancer Activity
Several derivatives of bromobenzoic acid have been investigated for their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation. For example, certain 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides have shown potent activity against human colon carcinoma cell lines.
| Compound Class | Derivative Example | Cell Line | Activity Metric (IC₅₀ in µM) | Reference |
| Bromobenzohydrazide | 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide (Compound 4) | HCT116 (Human Colon Carcinoma) | 1.88 ± 0.03 | [2] |
| 1,4-Naphthoquinone | PD9, PD10, PD11, PD13, PD14, PD15 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1–3 | [3] |
Anti-inflammatory Activity
The 4-amino-3-bromobenzoic acid scaffold is a key component in the synthesis of anti-inflammatory drugs like Amfenac. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), contributing to their binding to cyclooxygenase (COX) enzymes.
| Compound | Target Enzyme | Activity Metric (IC₅₀ in µM) | Reference |
| Amfenac | COX-1 | 0.02 | [4] |
| Amfenac | COX-2 | 0.01 | [4] |
Experimental Protocols
The following are summaries of standard methodologies used to evaluate the biological activities of the discussed compounds.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
A series of dilutions of the test compound are prepared in a liquid growth medium.
-
Each dilution is inoculated with a standardized suspension of the target microorganism.
-
The samples are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[1]
Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan is dissolved, and the absorbance is measured, which is proportional to the number of viable cells.[2][5]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
The test compound is pre-incubated with either COX-1 or COX-2 enzyme.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a defined period, after which it is terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[4]
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
References
Comparative Analysis of Benzoic Acid Derivatives for Synthetic Chemistry
A Guide for Researchers in Drug Discovery and Organic Synthesis
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic data for the two compounds is presented below, allowing for a direct comparison of their characteristics.
| Property | 2-Bromo-5-methylbenzoic acid | 2-Bromo-5-methoxybenzoic acid |
| Molecular Formula | C₈H₇BrO₂ | C₈H₇BrO₃ |
| Molecular Weight | 215.04 g/mol | 231.04 g/mol |
| CAS Number | 6967-82-4[1] | 22921-68-2 |
| Melting Point | 136-140 °C | 157-159 °C |
| Appearance | Solid | White to Off-White Solid |
| Purity | 97% | 98% |
| ¹H NMR (CDCl₃) | No data available | δ 3.84 (s, 3H), 6.95 (dd, J=8.8, 3.0 Hz, 1H), 7.50 (d, J=3.0 Hz, 1H), 7.58 (d, J=8.8 Hz, 1H)[2] |
| Mass Spec (ESI) | No data available | m/z [M-H]⁻ 229, [M-H+2]⁻ 231[2] |
Experimental Protocols: Synthesis of Analogs
Detailed synthetic procedures for both compounds are crucial for their application in research. Below are representative protocols for the synthesis of each analog.
Synthesis of 2-Bromo-5-methylbenzoic acid
A general procedure for the bromination of a substituted toluene, followed by oxidation, is a common route. A specific protocol for the synthesis of 2-bromo-3-methylbenzoic acid from p-nitrotoluene is available from Organic Syntheses, which involves bromination followed by displacement of the nitro group.[3] While not a direct synthesis of the 5-methyl isomer, the principles of electrophilic aromatic substitution are transferable.
Synthesis of 2-Bromo-5-methoxybenzoic acid
Several methods for the synthesis of 2-Bromo-5-methoxybenzoic acid have been reported. One common approach involves the direct bromination of m-methoxybenzoic acid.
Method 1: Bromination with Bromine in Acetic Acid [4]
-
To a solution of m-anisic acid (1.67 mol) in acetic acid (1 L), add bromine (85 mL) followed by water (1 L).
-
Heat the mixture to reflux.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
This method yields 2-bromo-5-methoxybenzoic acid with a melting point of 154-156 °C.[4]
Method 2: Oxidation of 2-Bromo-5-methoxybenzaldehyde [2]
-
To a round-bottom flask, add 2-Bromo-5-methoxybenzaldehyde (2.5 mmol), tert-butyl alcohol (30 mL), 2-methyl-2-butene (6 mL), and THF (30 mL).
-
Gradually add a solution of NaClO₂ (7.1 mmol) and NaH₂PO₄ (14 mmol) in water over 10 minutes.
-
Stir the mixture for 1 hour at room temperature.
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue with 2M HCl to pH 2.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the product as a white solid.[2]
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated benzoic acid derivative, applicable to the synthesis of the discussed analogs.
Caption: Generalized workflow for synthesis and purification.
Logical Relationship of Analogs
The structural relationship between the target compound and the two analyzed alternatives is depicted in the diagram below. This highlights their shared core structure and differing substitution patterns, which will influence their reactivity and potential use as synthetic intermediates.
Caption: Structural relationship of the benzoic acid analogs.
References
A Comparative Guide to the X-ray Crystallography of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Note: Publicly available, detailed X-ray crystallography data for 2-Bromo-5-methoxy-3-methylbenzoic acid could not be located in open-access crystallographic databases at the time of this guide's compilation. To fulfill the structural comparison and data presentation requirements, this guide presents a detailed analysis of 2-Bromobenzoic acid and provides a comparative overview with 3-Methoxybenzoic acid , two structurally related compounds for which high-quality crystallographic data are available. This serves as a template for the type of analysis that would be conducted on this compound should its crystal structure become publicly available.
Introduction
The three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. For active pharmaceutical ingredients (APIs), the crystal structure influences critical parameters such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for 2-Bromobenzoic acid and 3-Methoxybenzoic acid, offering insights into their solid-state structures.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Bromobenzoic acid and 3-Methoxybenzoic acid, facilitating a direct comparison of their solid-state structures.
| Parameter | 2-Bromobenzoic acid | 3-Methoxybenzoic acid |
| Chemical Formula | C₇H₅BrO₂ | C₈H₈O₃ |
| Formula Weight | 201.02 | 152.15 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C 1 2/c 1 | P 1 2₁/c 1 |
| Unit Cell Dimensions | ||
| a (Å) | 14.7955 | 3.8018 |
| b (Å) | 3.9906 | 15.6027 |
| c (Å) | 22.9240 | 11.9755 |
| α (°) | 90 | 90 |
| β (°) | 96.906 | 90.889 |
| γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | 1343.69 | 710.04 |
| Z | 8 | 4 |
| Temperature (K) | 120 | Not Specified |
| R-factor | 0.0352 | 0.0508 |
| Data Source | --INVALID-LINK--[1] | --INVALID-LINK--[2] |
Key Observations:
-
Both molecules crystallize in the monoclinic system, a common crystal system for organic molecules.
-
The difference in space groups (C 1 2/c 1 for 2-Bromobenzoic acid and P 1 2₁/c 1 for 3-Methoxybenzoic acid) indicates different packing symmetries in the solid state.
-
The unit cell dimensions and volume are significantly different, which is expected due to the different molecular structures and packing arrangements.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized, detailed methodology for obtaining the single-crystal X-ray diffraction data presented above.
1. Crystal Growth:
-
High-purity crystalline material of the target compound is dissolved in a suitable solvent or solvent mixture to achieve saturation.
-
Single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent and technique is crucial for obtaining diffraction-quality crystals.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations of the atoms.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map, and the atomic positions and displacement parameters are refined against the experimental data to yield the final crystal structure.
Visualization of Experimental Workflow and Data Comparison
The following diagrams, generated using the DOT language, illustrate the workflow of X-ray crystallography and the logic of comparing crystallographic data.
References
A Comparative Guide to Analytical Techniques for Quantifying 2-Bromo-5-methoxy-3-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of common analytical techniques for the quantification of 2-Bromo-5-methoxy-3-methylbenzoic acid, a substituted benzoic acid derivative. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, with supporting methodologies and expected performance data to inform method selection.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. While specific validated methods for this compound are not extensively published, robust analytical approaches can be developed based on well-established methods for similar benzoic acid derivatives.[1][2][3]
Data Presentation
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of a small organic molecule like this compound. The data is compiled from established principles of analytical method validation.[4][5][6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[1] | Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes.[2] | Measurement of the absorbance of light at a specific wavelength by the analyte in solution. |
| Primary Application | Quantitative purity determination and impurity profiling in bulk substances and formulations. | Identification and quantification of volatile impurities and the main compound after derivatization. Offers high selectivity.[8] | Rapid, simple quantification in pure samples or simple matrices. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL |
| Specificity | Good; can be optimized with column and mobile phase selection. Potential for interference from co-eluting compounds.[5] | Excellent; mass analyzer provides definitive identification, minimizing interference. | Low; susceptible to interference from any compound that absorbs at the same wavelength. |
| Throughput | Moderate | Low to Moderate (due to sample preparation) | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on standard practices for the analysis of substituted benzoic acids and should be validated for the specific application.[6][7]
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in various samples. A reverse-phase method is generally preferred for this type of compound.[9][10]
a. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
b. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically around 230-254 nm).
-
Injection Volume: 10 µL
d. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known volume. The final concentration should fall within the range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity but requires a derivatization step to increase the volatility of the benzoic acid.[2][8]
a. Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler and data acquisition software
b. Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or Diazomethane)
-
Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
c. Derivatization Procedure (Silylation):
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a known amount of internal standard.
-
Evaporate to dryness under a stream of nitrogen.
-
Add the solvent and the BSTFA reagent.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
d. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard.
e. Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample based on its peak area ratio to the internal standard.
UV-Vis Spectrophotometry
This is a simple and rapid method but lacks the specificity of chromatographic techniques. It is best suited for pure samples where interfering substances are absent.
a. Instrumentation:
-
UV-Vis Spectrophotometer
b. Reagents and Materials:
-
Solvent (e.g., Ethanol, Methanol, or a suitable buffer)
-
This compound reference standard
c. Procedure:
-
Wavelength Selection: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample at λmax.
-
Data Analysis: Determine the concentration of the analyte in the sample by interpolating its absorbance from the calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the quantification of an analyte.
HPLC Method Logic Diagram
Caption: Decision logic for selecting an analytical method.
References
- 1. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. particle.dk [particle.dk]
- 5. scielo.br [scielo.br]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. wjarr.com [wjarr.com]
- 8. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. 2-Bromo-5-methoxybenzoic acid | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
comparative study of different synthesis routes for 2-Bromo-5-methoxy-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic pathway for 2-Bromo-5-methoxy-3-methylbenzoic acid, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in the current literature for this specific compound, this document outlines a feasible multi-step approach. The comparison focuses on different reagents and conditions for each synthetic step, supported by data from analogous transformations of similar substrates.
Proposed Synthetic Pathway
The most plausible route to this compound involves a two-step process commencing with the commercially available or readily synthesized 3-hydroxy-5-methylbenzoic acid. The first step is the methylation of the phenolic hydroxyl group to yield 3-methoxy-5-methylbenzoic acid. The subsequent step involves the regioselective bromination of this intermediate at the 2-position to afford the final product.
Caption: Proposed two-step synthesis of this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the different reagents and conditions for each step of the proposed synthesis, with quantitative data drawn from analogous reactions on structurally related molecules.
| Step | Reagent/Method | Substrate | Product | Yield (%) | Purity (%) | Reference |
| 1. Methylation | Dimethyl Sulfate, NaOH | 3-hydroxy-4-methylbenzoic acid | 3-methoxy-4-methylbenzoic acid | ~97% | >99.5% | [1] |
| Methyl Iodide, K2CO3 | 3-hydroxybenzoic acid derivatives | 3-methoxybenzoic acid derivatives | Good | - | [2] | |
| 2. Bromination | Bromine in Acetic Acid | 3-methoxybenzoic acid | 2-Bromo-5-methoxybenzoic acid | 79% | - | [3] |
| N-Bromosuccinimide (NBS), H2SO4 | 3-methoxybenzoic acid | 2-Bromo-5-methoxybenzoic acid | 93.4% | 99.1% | [4] |
Experimental Protocols
Below are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established procedures for similar transformations.
Step 1: Methylation of 3-hydroxy-5-methylbenzoic acid to 3-methoxy-5-methylbenzoic acid
This step can be effectively carried out using either dimethyl sulfate or methyl iodide as the methylating agent.
Method A: Using Dimethyl Sulfate
This method is adapted from a procedure for the methylation of a similar substituted hydroxybenzoic acid.[1]
-
Materials: 3-hydroxy-5-methylbenzoic acid, dimethyl sulfate, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 3-hydroxy-5-methylbenzoic acid and a stoichiometric excess of sodium hydroxide in water in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add dimethyl sulfate dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 2.
-
The precipitated product, 3-methoxy-5-methylbenzoic acid, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
-
Method B: Using Methyl Iodide
This protocol is based on general procedures for the methylation of phenolic hydroxyl groups.[2]
-
Materials: 3-hydroxy-5-methylbenzoic acid, methyl iodide, potassium carbonate (K2CO3), acetone, water, hydrochloric acid (HCl).
-
Procedure:
-
To a solution of 3-hydroxy-5-methylbenzoic acid in acetone, add an excess of anhydrous potassium carbonate.
-
Add a stoichiometric amount of methyl iodide to the suspension.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with HCl to precipitate the product.
-
Collect the 3-methoxy-5-methylbenzoic acid by filtration, wash with water, and dry.
-
Step 2: Bromination of 3-methoxy-5-methylbenzoic acid to this compound
The regioselectivity of this bromination is directed by the activating methoxy group (ortho, para-directing) and the deactivating carboxylic acid group (meta-directing). The expected major product is the desired 2-bromo isomer.
Method A: Using Bromine in Acetic Acid
This is a classic method for the bromination of activated aromatic rings.[3]
-
Materials: 3-methoxy-5-methylbenzoic acid, bromine, glacial acetic acid, water.
-
Procedure:
-
Dissolve 3-methoxy-5-methylbenzoic acid in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic acid and any unreacted bromine.
-
The crude this compound can be purified by recrystallization.
-
Method B: Using N-Bromosuccinimide (NBS)
NBS is a milder and often more selective brominating agent.[4]
-
Materials: 3-methoxy-5-methylbenzoic acid, N-Bromosuccinimide (NBS), concentrated sulfuric acid, dichloromethane (or other suitable solvent), ice water, ethanol (for recrystallization).
-
Procedure:
-
Dissolve 3-methoxy-5-methylbenzoic acid in dichloromethane in a reaction flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Add N-Bromosuccinimide in portions to the stirred mixture at room temperature.
-
Monitor the reaction by HPLC or TLC. The reaction is typically complete within a few hours.[4]
-
Quench the reaction by pouring the mixture into ice water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure this compound.[4]
-
Logical Workflow Diagram
The following diagram illustrates the decision-making process and experimental workflow for the synthesis and characterization of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. prepchem.com [prepchem.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to Validating the Structure of 2-Bromo-5-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key analytical techniques used to validate the structure of 2-Bromo-5-methoxy-3-methylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from the closely related compound, 2-Bromo-5-methoxybenzoic acid, and established principles of spectroscopic interpretation to predict the expected data for the target molecule. This comparative approach offers a robust framework for researchers to confirm the structure of this compound and similar substituted benzoic acid derivatives.
Structural Confirmation Workflow
The validation of the chemical structure of a synthesized organic compound is a critical step in chemical and pharmaceutical research. A multi-technique approach is typically employed to unambiguously determine the molecular structure. The following workflow outlines the logical progression of experiments for validating the structure of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectral data for this compound and its close structural analogs. The data for the target compound is predicted based on established substituent effects on the benzene ring.
Table 1: ¹H NMR Data Comparison (Predicted vs. Analog)
| Compound | Aromatic H (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) | -COOH (ppm) |
| This compound (Predicted) | Two singlets or two doublets with small coupling constant in the range of 7.0-7.6 ppm. | ~3.8 | ~2.3-2.5 | ~10-13 |
| 2-Bromo-5-methoxybenzoic acid (Observed) [1] | 6.95 (dd, J=8.8, 3.0 Hz, 1H), 7.50 (d, J=3.0 Hz, 1H), 7.58 (d, J=8.8 Hz, 1H) | 3.84 (s) | - | Not Reported |
Analysis: The addition of a methyl group at the 3-position in this compound is expected to simplify the aromatic region of the ¹H NMR spectrum compared to its analog without the methyl group. The two remaining aromatic protons would likely appear as singlets or doublets with a small meta-coupling constant. The chemical shifts of the methoxy and carboxylic acid protons are expected to be similar to the analog. The methyl group protons would appear as a singlet in the typical benzylic proton region.
Table 2: ¹³C NMR Data Comparison (Predicted)
| Compound | C=O (ppm) | C-Br (ppm) | C-O (ppm) | Aromatic C (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) |
| This compound (Predicted) | ~165-170 | ~115-125 | ~155-160 | Four signals in the aromatic region (110-140 ppm), with the carbon bearing the methyl group being distinct. | ~55-60 | ~15-20 |
Analysis: The ¹³C NMR spectrum is predicted to show a total of 9 distinct signals. The chemical shifts of the carbonyl carbon, the carbon attached to the bromine, and the carbon attached to the methoxy group can be estimated from typical values for substituted benzoic acids. The four remaining aromatic carbons will have distinct chemical shifts influenced by the electronic effects of the substituents. The methoxy and methyl carbons will appear in their characteristic upfield regions.
Table 3: Mass Spectrometry Data Comparison (Predicted vs. Analog)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 244/246 (M+, M+2) | Loss of -OH (m/z 227/229), Loss of -COOH (m/z 199/201), Loss of -OCH₃ (m/z 213/215), Loss of Br (m/z 165). The presence of the bromine atom will result in a characteristic M+2 peak with nearly equal intensity to the M+ peak. |
| 2-Bromo-5-methoxybenzoic acid (Observed) [1] | 229/231 ([M-H]⁻) | The provided data is for Electrospray Ionization (ESI) in negative mode, showing the deprotonated molecule. |
Analysis: In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak with its isotopic partner due to the presence of bromine. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group, the entire carboxylic acid group, the methoxy group, and the bromine atom.
Table 4: Infrared (IR) Spectroscopy Data Comparison (Predicted)
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound (Predicted) | 2500-3300 (broad) | ~1680-1710 | ~1250-1300 | ~3000-3100 | ~500-600 |
Analysis: The IR spectrum is expected to show the characteristic broad O-H stretch of a carboxylic acid dimer. The C=O stretching frequency will be in the typical range for aromatic carboxylic acids. The C-O stretching and aromatic C-H stretching bands will also be present. A band corresponding to the C-Br stretch is expected in the fingerprint region.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans is usually required (e.g., 1024 or more), relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination.
-
Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a chromatography system, as the eluent from a GC or LC column.
-
EI-MS Analysis:
-
The sample is bombarded with high-energy electrons (typically 70 eV).
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
-
-
High-Resolution Mass Spectrometry (HRMS) using ESI:
-
The sample is dissolved in a suitable solvent and infused into the ESI source.
-
This technique provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural validation of this compound relies on a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While direct experimental data for this compound is not widely published, a thorough analysis of the spectral data of closely related analogs, combined with a fundamental understanding of substituent effects, provides a strong predictive framework for its characterization. This guide offers the necessary comparative data and experimental protocols to enable researchers to confidently validate the structure of this and similar molecules.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methoxy-3-methylbenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Bromo-5-methoxy-3-methylbenzoic acid (CAS No. 174417-54-0), a compound often used in complex organic syntheses. Adherence to these protocols is essential to minimize risks and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is categorized as a skin, eye, and respiratory irritant. Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
All personnel involved in the handling and disposal of this substance must wear the following PPE:
| Protective Gear | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter | Recommended when handling large quantities or if dust is generated. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste. It should be handled by a licensed professional waste disposal service.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and the CAS number "174417-54-0".
-
Include appropriate hazard symbols (e.g., irritant).
3. Arrange for Professional Disposal:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
4. Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate steps:
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Bromo-5-methoxy-3-methylbenzoic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxy-3-methylbenzoic acid. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use. A lab coat or other protective clothing is also required. | Prevents skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If engineering controls are insufficient or during spill cleanup, a NIOSH-approved N95 (or equivalent) respirator should be used. | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1][3] |
Operational and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
2. Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.
-
Avoid generating dust.[2]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]
-
Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
4. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1][2]
-
All waste must be placed in a designated, labeled hazardous waste container. The container must be kept closed and stored in a secure area pending disposal.
-
Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste.[4]
-
Do not allow the chemical or its waste to enter drains or waterways.[1]
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

